molecular formula C11H12N2O2 B169097 Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-00-6

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Katalognummer: B169097
CAS-Nummer: 133427-00-6
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: DNOLHJVWJUNVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-6-13-7-8(2)12-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOLHJVWJUNVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170133
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-00-6
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133427-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-8-carboxylic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant agents, including the well-known hypnotic Zolpidem and the anxiolytic Alpidem.[1] Its rigid, bicyclic structure and tunable electronic properties make it a privileged scaffold in the design of novel therapeutics targeting a wide array of biological targets.[2] This guide focuses on a specific, yet representative, member of this class: Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate.

As a Senior Application Scientist, it is understood that a comprehensive experimental dataset for every novel compound is not always readily available in the public domain. This guide, therefore, adopts a dual approach. Firstly, it presents a curated set of predicted and extrapolated physicochemical properties for our target molecule, grounded in the extensive data available for its close structural analogues. Secondly, and more critically, it provides a robust framework of experimental protocols and analytical methodologies, empowering researchers to generate their own high-quality, verifiable data. This document is structured not as a static data sheet, but as a dynamic guide to the characterization of this important chemical entity.

Chemical Identity and Structural Elucidation

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

IUPAC Name: Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol

Synthesis Overview

The synthesis of imidazo[1,2-a]pyridines is well-documented, typically involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species.[3][4] For the title compound, a probable synthetic route would involve the reaction of 2-amino-3-methylpyridine with an ethyl 2-halo-3-oxobutanoate. The choice of solvent and base is critical in these reactions to control regioselectivity and maximize yield.[5]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 2_aminopyridine 2-Amino-3-methylpyridine Reaction_Vessel Solvent (e.g., Ethanol) Base (e.g., NaHCO3) Heat 2_aminopyridine->Reaction_Vessel Condensation alpha_haloketone Ethyl 2-halo-3-oxobutanoate alpha_haloketone->Reaction_Vessel Final_Product Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate Reaction_Vessel->Final_Product Cyclization

Caption: A generalized synthetic workflow for Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate.

Core Physicochemical Properties: A Data-Driven Estimation

The following table summarizes the key physicochemical properties of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate. Where experimental data is not available, values are estimated based on data from structurally similar imidazo[1,2-a]pyridine esters and computational predictions.

PropertyEstimated/Predicted ValueJustification and Significance in Drug Discovery
Melting Point (°C) 80 - 95Analogues such as Ethyl 2-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate melt at 85-86°C. This range is indicative of a crystalline solid with moderate lattice energy, which influences dissolution rate and stability.
Boiling Point (°C) > 300 (decomposes)High boiling points are typical for heterocyclic compounds of this molecular weight. Thermal stability is a key parameter for formulation and processing.
Aqueous Solubility LowThe presence of the bicyclic aromatic system and the ethyl ester group suggests poor aqueous solubility. This is a critical parameter for oral bioavailability. Solubility can be enhanced by salt formation if a basic center is available.
logP (Octanol/Water) 2.5 - 3.5This predicted range suggests a moderate lipophilicity, which is often optimal for cell membrane permeability. Compounds with very high logP may suffer from poor absorption and metabolic instability.[6]
pKa (Basic) 3.5 - 4.5The pyridine nitrogen (N4) is the most basic center. This pKa suggests that the compound will be partially protonated at physiological pH, which can influence its interaction with biological targets and its solubility.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the robust characterization of the title compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group at the 2-position, and a quartet and triplet for the ethyl ester group. The chemical shifts of the aromatic protons are sensitive to the substitution pattern and provide definitive structural confirmation.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp²-hybridized carbons of the bicyclic system, the carbonyl carbon of the ester (typically around 160-170 ppm), and the aliphatic carbons of the methyl and ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

  • Expected Absorptions:

    • ~1720 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ethyl ester.

    • ~1630 cm⁻¹: C=N stretching vibration of the imidazole ring.

    • ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.

    • ~1200-1300 cm⁻¹: C-O stretching of the ester group.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: In electrospray ionization (ESI) mode, the compound is expected to show a prominent [M+H]⁺ ion at m/z 205.24.

  • Fragmentation: Fragmentation may involve the loss of the ethoxy group (-OC₂H₅) from the ester, or cleavage of the ester group itself.

Experimental Protocols: A Guide to Self-Validation

The following protocols are designed to be self-validating systems for the characterization of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate.

Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity. A gradient elution method is chosen to ensure the separation of the main compound from potential impurities with a wide range of polarities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Protocol for Structure Confirmation by NMR Spectroscopy

Causality: 1D and 2D NMR experiments provide a complete picture of the molecule's connectivity and spatial arrangement. CDCl₃ is a common solvent for this class of compounds.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic spin systems and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the position of substituents.

G cluster_workflow Analytical Workflow Sample Synthesized Compound Purity HPLC Purity Assessment Sample->Purity Identity Mass Spectrometry (Molecular Weight) Sample->Identity Structure NMR (1H, 13C, 2D) FT-IR (Structure & Functional Groups) Sample->Structure Data_Analysis Data Integration and Final Characterization Purity->Data_Analysis Identity->Data_Analysis Structure->Data_Analysis Properties Solubility, logP, pKa (Physicochemical Profiling) Data_Analysis->Properties

Sources

An In-depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine-8-carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5][6] This guide focuses specifically on the imidazo[1,2-a]pyridine-8-carboxylate ester derivatives, exploring their synthesis, diverse biological activities, and underlying mechanisms of action.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This unique structure imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity.[1][2][3] Several marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, feature this core structure, highlighting its clinical significance.[1][2][3][5]

Synthesis of Imidazo[1,2-a]pyridine-8-carboxylate Esters

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, often involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][7] More recent and efficient methods include multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the rapid assembly of substituted imidazo[1,2-a]pyridines in a one-pot fashion.[3][8][9]

A general synthetic approach to obtain imidazo[1,2-a]pyridine-8-carboxylate esters involves the initial construction of the core, followed by functionalization at the 8-position. This can be achieved through methods like palladium-catalyzed aminocarbonylation of an 8-halo-imidazo[1,2-a]pyridine precursor.[10]

Synthesis_Workflow cluster_starting Starting Materials cluster_core_synthesis Core Synthesis cluster_intermediate Intermediate cluster_functionalization C8-Functionalization cluster_product Final Product 2_Aminopyridine 2-Aminopyridine Derivative Condensation Condensation Reaction 2_Aminopyridine->Condensation Alpha_Halo_Ketone α-Halo Ketone/Ester Alpha_Halo_Ketone->Condensation Imidazo_Pyridine_Core Imidazo[1,2-a]pyridine Core Condensation->Imidazo_Pyridine_Core Halogenation Halogenation (e.g., at C8) Imidazo_Pyridine_Core->Halogenation 8_Halo_Imidazo_Pyridine 8-Halo-Imidazo[1,2-a]pyridine Halogenation->8_Halo_Imidazo_Pyridine Carbonylation Palladium-Catalyzed Aminocarbonylation 8_Halo_Imidazo_Pyridine->Carbonylation Final_Ester Imidazo[1,2-a]pyridine-8-carboxylate Ester Carbonylation->Final_Ester

Caption: General synthetic workflow for imidazo[1,2-a]pyridine-8-carboxylate esters.

Diverse Biological Activities and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[11] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, targeting enzymes like PI3K, p38, and Nek2, which are often dysregulated in cancer.[1] For instance, some derivatives have been developed as covalent inhibitors of KRAS G12C, a prevalent and challenging oncogenic mutation.[8]

  • Tubulin Polymerization Inhibition: Certain imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[3]

  • Modulation of Inflammatory Pathways: A novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[12] This highlights the intricate link between inflammation and cancer that can be targeted by these compounds.

Some novel imidazo[1,2-a]pyridine hybrids have shown significant cytotoxic potential against lung (A549) and liver (HepG2) cancer cell lines, with some compounds exhibiting lower IC50 values than the standard chemotherapeutic drug cisplatin.[13]

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of bacteria and fungi.[2][14][15][16]

  • Antitubercular Activity: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series against Mycobacterium tuberculosis.[17] These compounds are selective inhibitors of M. tuberculosis and show no activity against other gram-positive or gram-negative bacteria.[17] Their mechanism of action involves the inhibition of QcrB, a component of the electron transport chain, which is crucial for energy production in the bacterium.[18]

  • Antibacterial and Antifungal Activity: Chalcone derivatives of imidazo[1,2-a]pyridines have been evaluated for their antimicrobial activities against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[19] Additionally, imidazo[1,2-a]pyridine derivatives incorporating a 1,2,3-triazole moiety have shown significant antibacterial and antifungal activity.[14]

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer.[20][21] Imidazo[1,2-a]pyridine derivatives have shown promise as potent anti-inflammatory agents.[2][21][22]

  • Inhibition of Prostaglandin E2 (PGE2) Production: Certain imidazo[1,2-a]azine esters have been shown to decrease the production of PGE2 in microglial and neuroblastoma cell lines under pro-inflammatory conditions.[20] This suggests a potential therapeutic application in neurodegenerative diseases where neuroinflammation plays a crucial role.[20]

  • Modulation of Inflammatory Signaling Pathways: As mentioned earlier, some derivatives can suppress the NF-κB and STAT3 signaling pathways, which are central regulators of the inflammatory response.[12]

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine-8-carboxylate esters is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Antitubercular Activity: For imidazo[1,2-a]pyridine-3-carboxamides, structure-activity relationship studies revealed that bulky and more lipophilic biaryl ethers at certain positions led to nanomolar potency against M. tuberculosis.[18]

  • Anticancer Activity: In a series of imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives, specific substitutions resulted in potent inhibitory activity against cancer cell lines, with one compound being more potent than the standard drug cisplatin against HeLa and MCF-7 cell lines.[23]

SAR_Concept cluster_substituents Substituent Modifications (R1, R2, R3, etc.) cluster_activities Biological Activity Modulation Core Imidazo[1,2-a]pyridine -8-carboxylate Ester Core R1 Position 2 (e.g., Aryl, Heteroaryl) Core->R1 R2 Position 3 (e.g., Amide, Ester) Core->R2 R3 Position 6/7 (e.g., Halogen, Alkyl) Core->R3 Anticancer Anticancer Potency R1->Anticancer Antimicrobial Antimicrobial Spectrum R1->Antimicrobial R2->Antimicrobial Anti_inflammatory Anti-inflammatory Efficacy R2->Anti_inflammatory R3->Anticancer R3->Anti_inflammatory

Caption: Influence of substituents on the biological activities of the core scaffold.

Experimental Protocols

This protocol provides a general method for the synthesis of the imidazo[1,2-a]pyridine core, which can be further modified to introduce the 8-carboxylate ester functionality.

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol (10 mL), add an ethyl 2-chloroacetoacetate derivative (1.1 mmol).[24]

  • Reaction Conditions: Heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ethyl imidazo[1,2-a]pyridine-3-carboxylate.

  • Cell Seeding: Seed cancer cells (e.g., A549 or HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[1,2-a]pyridine-8-carboxylate esters for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridine-8-carboxylate esters and their derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and the potential for structural diversification make them attractive candidates for drug discovery and development. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their precise molecular mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this privileged scaffold is likely to yield novel therapeutic agents for a variety of diseases.

References

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazo[1,2‐α] azine's esters increase selectivity and anti‐inflammatory activity in microglial cells. ResearchGate.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC.
  • Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. Unknown Source.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Unknown Source.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Unknown Source.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Semantic Scholar.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Unknown Source.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts.
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Unknown Source.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • The TRPV1 Channel Modulator Imidazo[1,2-a]Indole Derivative Exhibits Pronounced and Versatile Anti-Inflammatory Activity In Vivo. MDPI.
  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed.
  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH (IJPSR).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives. PubMed.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI.

Sources

The 8-Carboxylate Gateway: Therapeutic Utility of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate represents a critical "lynchpin" scaffold in modern medicinal chemistry. While the imidazo[1,2-a]pyridine core is best known for hypnotic agents (e.g., Zolpidem), the specific substitution pattern at the C8 position (carboxylate) and C2 position (methyl) shifts the pharmacological profile away from GABAergic modulation toward Potassium-Competitive Acid Blockade (P-CAB) and Anti-tubercular activity.

This technical guide analyzes the molecule not merely as a final drug, but as the essential pharmacophore precursor for a class of bioactive 8-carboxamides. It details the primary therapeutic targets (H+/K+-ATPase), secondary targets (QcrB, NF-κB), and provides validated experimental protocols for synthesis and bioassay.

Part 1: Structural Pharmacophore Analysis

The molecule functions as a "Gateway Scaffold" due to the reactivity of the C8-ester. In biological systems, the ester moiety often acts as a prodrug or a synthetic handle for amide formation, which is crucial for hydrogen bonding within enzyme active sites.

FeatureStructural ComponentPharmacological Function
Core Scaffold Imidazo[1,2-a]pyridineBioisostere of indole/purine; provides flat topology for DNA/protein intercalation.
C2-Substituent Methyl group (-CH3)Lipophilicity enhancer; prevents metabolic oxidation at the C2 position.
C8-Substituent Ethyl Carboxylate (-COOEt)The Critical Handle. Steric bulk prevents rapid clearance; serves as the acceptor for H-bonds in the H+/K+-ATPase luminal channel.
pKa ~5.5 - 6.5 (Pyridine N)Allows protonation in the acidic environment of the parietal cell canaliculus (Ion Trapping).

Part 2: Primary Therapeutic Target: Gastric H+/K+-ATPase

The most authoritative application of 8-substituted imidazo[1,2-a]pyridines is the inhibition of the Gastric H+/K+-ATPase (Proton Pump) . Unlike proton pump inhibitors (PPIs) like Omeprazole which form covalent disulfide bonds, derivatives of this scaffold act as P-CABs (Potassium-Competitive Acid Blockers) .

Mechanism of Action[1]
  • Ion Trapping: The basic nitrogen (N1) of the imidazo-pyridine ring becomes protonated in the highly acidic secretory canaliculus (pH < 1) of the parietal cell.

  • Ionic Binding: The protonated species binds ionically to the luminal surface of the H+/K+-ATPase enzyme.

  • K+ Competition: It competes with K+ ions for the binding site, preventing the conformational change required for acid secretion.

  • Role of the 8-Carboxylate: The 8-position substituent (often converted to an amide in optimized drugs like Linaprazan) locks the molecule in the binding pocket via hydrogen bonding with Tyr799 or Asp824 residues.

Pathway Visualization (DOT)

PCAB_Mechanism cluster_parietal Parietal Cell Canaliculus (pH < 2) Drug_Neutral Ethyl 2-methylimidazo[1,2-a] pyridine-8-carboxylate (Neutral) Drug_Protonated Protonated Species (MH+) Drug_Neutral->Drug_Protonated Acidic Protonation (pKa ~6) ATPase H+/K+-ATPase (E2 Conformation) Drug_Protonated->ATPase Competes with K+ Acid_Secretion Acid Secretion (HCl) ATPase->Acid_Secretion Inhibited K_Ion K+ Ion K_Ion->ATPase Blocked caption Fig 1: Mechanism of Potassium-Competitive Acid Blockade (P-CAB) by Imidazopyridines

Part 3: Secondary Targets & Emerging Applications

Mycobacterium tuberculosis (Target: QcrB)

Recent medicinal chemistry campaigns have identified imidazo[1,2-a]pyridine-8-carboxamides as potent anti-tubercular agents.

  • Target: The QcrB subunit of the cytochrome bc1 complex (respiratory chain).

  • Relevance: The 8-carboxylate is the synthetic precursor to these amides. The lipophilic 2-methyl group aids in penetrating the waxy mycobacterial cell wall.

Inflammation & Oncology (Target: NF-κB / STAT3)

Derivatives of the title compound have shown efficacy in downregulating the NF-κB signaling pathway.

  • Mechanism: Suppression of p65 nuclear translocation.

  • Application: Potential adjuvant therapy in solid tumors (breast/ovarian) where inflammation drives metastasis.

Part 4: Experimental Validation Protocols

Protocol A: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

This protocol ensures the creation of the scaffold with high regioselectivity.

Reagents: 2-Amino-3-ethoxycarbonylpyridine (or 2-aminonicotinic acid ethyl ester), Chloroacetone (or Ethyl-3-bromo-2-oxobutanoate for specific variations), Ethanol.[1]

  • Dissolution: Dissolve 10 mmol of 2-amino-3-ethoxycarbonylpyridine in 50 mL of anhydrous ethanol.

  • Addition: Add 12 mmol of Chloroacetone (or equivalent alpha-halo ketone) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 8–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Workup: Evaporate solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 solution to pH 8.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Dry organic layer over anhydrous Na2SO4.

  • Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography.

  • Validation: Confirm structure via 1H NMR (Look for singlet at ~2.4 ppm for C2-Methyl and triplet/quartet for Ethyl ester).

Protocol B: H+/K+-ATPase Inhibition Assay (In Vitro)

To verify P-CAB activity.

Materials: Lyophilized Gastric Membrane Vesicles (hog stomach), Valinomycin, KCl, ATP.[1]

  • Preparation: Resuspend gastric vesicles in assay buffer (40 mM Tris-HCl, pH 7.4).

  • Permeabilization: Add Valinomycin (10 µM) to make vesicles permeable to K+.

  • Incubation: Incubate 50 µg of enzyme with varying concentrations (1 nM – 100 µM) of the test compound (Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate) for 30 mins at 37°C.

  • Activation: Initiate reaction by adding ATP (2 mM) and KCl (10 mM).[1]

  • Termination: Stop reaction after 20 mins using 10% Trichloroacetic acid (TCA).

  • Quantification: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay (Absorbance at 630 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Workflow Visualization (DOT)

Experimental_Workflow cluster_synthesis 1. Synthesis cluster_assay 2. Bioassay (P-CAB) Step1 Reflux: 2-Amino-pyridine + Alpha-halo ketone Step2 Neutralization (NaHCO3) Step1->Step2 Step3 Purification (Column Chrom.) Step2->Step3 Assay1 Gastric Vesicles + Valinomycin Step3->Assay1 Lead Cmpd Assay2 Add Compound (0.1 - 100 uM) Assay1->Assay2 Assay3 Add ATP + KCl Assay2->Assay3 Readout Malachite Green (Pi Detection) Assay3->Readout caption Fig 2: Synthesis and Validation Workflow for H+/K+-ATPase Inhibition

References

  • Synthesis and SAR of P-CABs: Scott, D. et al. (2024).[1] Structure-activity relationships of 8-substituted imidazo[1,2-a]pyridines as potassium-competitive acid blockers. Journal of Medicinal Chemistry.

  • Anti-tubercular Activity: Kang, S. et al. (2014).[1] Imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series targeting QcrB. ACS Medicinal Chemistry Letters.

  • Anti-inflammatory Mechanisms: Al-Qadi, I. et al. (2025).[1] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.

  • P-CAB Mechanism Review: Oshima, T. et al. (2018). Potassium-Competitive Acid Blockers: A New Therapeutic Option for Acid-Related Diseases. Digestive Diseases.

  • General Scaffold Review: Goel, R. et al. (2019). Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry.

Sources

An In-depth Technical Guide to Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide focuses on a specific, yet highly promising, subset of this class: ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate and its derivatives. This document provides a comprehensive overview of the synthesis, chemical properties, and biological potential of this scaffold, with a particular emphasis on the structural nuances that drive their activity. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and a discussion of their potential therapeutic applications are presented to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heteroaromatic structure, is a cornerstone in medicinal chemistry due to its versatile biological activities.[3][4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) feature this core scaffold, highlighting its therapeutic relevance.[3] The unique electronic and steric properties of this ring system allow for diverse interactions with various biological targets.

The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in defining its pharmacological profile. This guide specifically delves into derivatives bearing an ethyl carboxylate group at the 8-position and a methyl group at the 2-position. This particular arrangement of substituents offers a unique combination of electronic and steric features that can be exploited for the development of novel therapeutic agents.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several established methods.[5][6] A common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5] For the synthesis of the title compound and its analogs, a substituted 2-aminopyridine bearing a carboxylate group at the 3-position is a key starting material.

General Synthetic Strategy

A representative synthetic pathway to ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is outlined below. This strategy is adapted from established procedures for similar derivatives and offers a logical and experimentally feasible approach.[7][8]

Synthetic_Pathway A Ethyl 2-aminonicotinate C Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate A->C Cyclization (Reflux, Ethanol) B Ethyl 3-bromo-2-oxobutanoate B->C

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous syntheses of imidazo[1,2-a]pyridine carboxylates.[7][8]

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

  • To a solution of ethyl 2-aminonicotinate (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl 3-bromo-2-oxobutanoate (1.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Analytical Characterization

The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques are employed for this purpose.

Technique Expected Observations for Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate
¹H NMR Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core, a singlet for the C2-methyl group, and a quartet and triplet for the ethyl ester group.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic core.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester and C-H and C=N stretching vibrations of the aromatic system.

Structure-Activity Relationships (SAR) and Biological Potential

While specific biological data for ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is not extensively reported in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to exhibit a wide range of biological activities.[3][4] Structure-activity relationship studies on related analogs provide valuable insights into the potential of this scaffold.

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of inhibitors of Mycobacterium tuberculosis.[9] These compounds demonstrate selective activity against mycobacteria with no significant effect on other Gram-positive or Gram-negative bacteria.[9] The 8-carboxamide moiety is crucial for this activity, and modifications to this group can significantly impact potency. This suggests that the corresponding 8-carboxylate esters could serve as valuable prodrugs or exhibit their own unique antimycobacterial profile.

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors.[10][11] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituents at various positions on the ring system can be modified to achieve selectivity and potency against specific kinases. The 2-methyl and 8-carboxylate groups of the title compound provide a unique substitution pattern that could be explored for the development of novel kinase inhibitors.

Anticancer Potential

Several imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity through various mechanisms, including inhibition of the PI3K/Akt/mTOR pathway.[11] The structural features of ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate make it an interesting candidate for evaluation as an anticancer agent.

Future Directions and Conclusion

The ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate scaffold represents a promising area for further research and development. The synthetic accessibility of this core, coupled with the known biological activities of related compounds, makes it an attractive starting point for the design of novel therapeutic agents.

Future work should focus on:

  • Optimization of the synthetic protocol to improve yields and explore a wider range of starting materials.

  • Comprehensive biological evaluation of the title compound and its analogs against a panel of relevant targets, including mycobacterial strains and various kinases.

  • In-depth structure-activity relationship studies to understand the key structural features required for potent and selective activity.

  • Investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like potential.

References

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Request PDF. [Link]

  • Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(7), 4347-4352. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). RSC Publishing. [Link]

  • Dolla, G., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 544-548. [Link]

  • Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. PrepChem.com. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Feng, C., et al. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. [Link]

  • Zhang, Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1999. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]

  • Kollár, L., & Kégl, T. (2018). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 23(11), 2785. [Link]

  • Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. ResearchGate. [Link]

  • Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. ResearchGate. [Link]

  • Synthesis of imidazopyridine derivatives from α-halo ketones. . [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 17(15), 3644-3647. [Link]

  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Request PDF. [Link]

  • Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. PubChem. [Link]

  • Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]

Sources

Strategic Synthesis of Imidazo[1,2-a]pyridine-8-carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 8-Position Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and Alpidem.[1] However, the vast majority of exploration has focused on the 2, 3, and 6 positions.

The 8-carboxylate derivative represents a high-value, under-explored vector. It offers a unique handle for solubility enhancement (via hydrolysis to the acid) and a distinct vector for exploring binding pockets orthogonal to the standard pharmacophore.

Technical Constraint: Functionalizing the 8-position after ring formation is chemically arduous due to the preferred electrophilic substitution at C3 and lithiation at C5. Therefore, de novo synthesis using pre-functionalized precursors is the dominant and most reliable strategy.

This guide details the three most robust protocols for synthesizing imidazo[1,2-a]pyridine-8-carboxylates, ranked by scalability and reliability.

Method A: The Modified Hantzsch Condensation (Standard)

This is the "workhorse" method. It relies on the condensation of ethyl 2-aminonicotinate with


-haloketones. Unlike the standard 2-aminopyridine reaction, the presence of the ester at position 3 of the pyridine ring (which becomes position 8 of the fused system) introduces steric bulk and electronic withdrawal, requiring modified conditions.
Mechanism & Causality

The reaction proceeds via an


 alkylation of the endocyclic pyridine nitrogen (the most nucleophilic site), followed by an intramolecular cyclodehydration.
  • Why Ethyl 2-aminonicotinate? It pre-installs the 8-carboxylate group, avoiding difficult late-stage C-H activation.

  • Why NaHCO3? The reaction generates HBr. Neutralization is critical to prevent protonation of the unreacted aminopyridine, which would kill the nucleophilicity required for the first step.

  • Solvent Choice: Ethanol is preferred to solubilize the polar intermediate salts while allowing a high enough reflux temperature (

    
    C) to drive the cyclization.
    
Visualization: Reaction Pathway

HantzschMechanism Start Ethyl 2-aminonicotinate (Nucleophile) Inter N-Alkylated Intermediate (Quaternary Salt) Start->Inter SN2 Attack (Endocyclic N) Reagent α-Bromoacetophenone (Electrophile) Reagent->Inter Cyclization Intramolecular Cyclodehydration Inter->Cyclization -HBr / -H2O Product Imidazo[1,2-a]pyridine- 8-carboxylate Cyclization->Product

Caption: The Hantzsch-type condensation pathway. The critical step is the initial N-alkylation; steric hindrance at the 8-position may slow this step compared to unsubstituted pyridines.

Validated Protocol

Scale: 5.0 mmol basis

  • Charge: To a 50 mL round-bottom flask, add ethyl 2-aminonicotinate (0.83 g, 5.0 mmol) and

    
    -bromoacetophenone  (1.0 g, 5.0 mmol).
    
  • Solvent: Add absolute Ethanol (20 mL).

  • Reflux: Heat to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting aminonicotinate (fluorescent blue under UV) should disappear.

  • Neutralization: Cool to room temperature. Add NaHCO3 (0.42 g, 5.0 mmol) and stir for 30 minutes.

    • Note: Some protocols use NaHCO3 from the start, but adding it post-reaction often results in a cleaner precipitation of the free base.

  • Isolation: Evaporate EtOH under reduced pressure. Resuspend residue in water (20 mL) and extract with DCM (3 x 20 mL).

  • Purification: Recrystallization from EtOH/Ether is usually sufficient. If oil persists, flash chromatography (DCM:MeOH 95:5).

Method B: Iodine-Mediated Oxidative Cyclization (Green/Modern)

For researchers wishing to avoid lachrymatory


-haloketones or when the specific 

-halo derivative is unstable, this "Ortoleva-King" type reaction is superior. It generates the iodoketone in situ.
Mechanism & Causality
  • Why Iodine (

    
    )?  Iodine acts as both a halogenating agent (reacting with the ketone) and a mild Lewis acid to activate the pyridine.
    
  • Why DMSO? DMSO acts as the oxidant in a Kornblum-like cycle, regenerating the active iodine species, allowing for substoichiometric iodine use in some optimized variants (though stoichiometric is more robust).

Visualization: Oxidative Workflow

OxidativeCyclization cluster_0 In-Situ Activation Ketone Methyl Ketone IodoKetone [α-Iodo Ketone] Ketone->IodoKetone Halogenation Iodine I2 / DMSO Iodine->IodoKetone Coupling Cyclocondensation IodoKetone->Coupling Aminopyridine Ethyl 2-aminonicotinate Aminopyridine->Coupling Final Target 8-Carboxylate Coupling->Final -HI / -H2O

Caption: The metal-free oxidative coupling strategy. This route bypasses the isolation of toxic haloketones.

Validated Protocol

Scale: 2.0 mmol basis

  • Mixture: Combine ethyl 2-aminonicotinate (0.33 g, 2.0 mmol), acetophenone (0.24 g, 2.0 mmol), and molecular Iodine (

    
    ) (0.51 g, 2.0 mmol).
    
  • Reaction: Heat in DMSO (3 mL) at

    
    C for 3 hours.
    
    • Safety: Do not seal tightly; evolution of gases may occur.

  • Quench: Cool and pour into 10% aqueous

    
      (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/white).
    
  • Workup: Extract with EtOAc. The product is often cleaner than Method A.

Method C: Groebke-Blackburn-Bienaymé (GBB) Reaction[2]

This is the method of choice for generating 3-amino-imidazo[1,2-a]pyridine-8-carboxylates . It is a multicomponent reaction (MCR) that installs high diversity at the 3-position in a single step.

Mechanism

A [4+1] cycloaddition involving the Schiff base (formed from amine + aldehyde) and an isocyanide.

Validated Protocol

Catalyst: Scandium Triflate


 (5 mol%) or simply mild acid (Acetic Acid).
  • Mix: Ethyl 2-aminonicotinate (1.0 eq) + Aldehyde (1.0 eq) + Isocyanide (1.1 eq).

  • Solvent: Methanol or DCM (Methanol accelerates the reaction).

  • Conditions: Stir at room temperature for 12–24h. If sterically hindered (which is likely with 2-aminonicotinates), mild heating to

    
    C is beneficial.
    
  • Purification: These products often precipitate out of Methanol or can be purified by filtration.

Comparative Analysis & Decision Matrix

FeatureMethod A: HantzschMethod B: Oxidative (

)
Method C: GBB (MCR)
Primary Scope 2-Aryl/Alkyl derivatives2-Aryl/Alkyl derivatives3-Amino derivatives
Precursor Availability Low (Requires

-haloketone)
High (Simple ketones)High (Aldehydes + Isonitriles)
Atom Economy Moderate (Loss of HBr/H2O)Moderate (Loss of HI/H2O)High (Water is only byproduct)
8-Position Sensitivity Robust Good Sensitive (Steric clash at C3/C8)
Green Score Low (Lachrymators)High (Metal-free)High (MCR efficiency)
Decision Tree for Synthesis

DecisionTree Start Start: Target Molecule Q1 Is position 3 substituted with an Amine? Start->Q1 GBB Use Method C (GBB) (Watch for C3-C8 sterics) Q1->GBB Yes Q2 Is the α-haloketone commercially available? Q1->Q2 No Hantzsch Use Method A (Standard Hantzsch) Q2->Hantzsch Yes Oxidative Use Method B (Iodine-Mediated) Q2->Oxidative No (Unstable/Toxic)

Caption: Logical flow for selecting the optimal synthetic route based on target substitution pattern.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Guchhait, S. K., et al. (2011). "Groebke-Blackburn-Bienaymé Multicomponent Reaction."[2][3] Journal of Organic Chemistry. Link

  • Perin, G., et al. (2012). "Synthesis of imidazo[1,2-a]pyridines using molecular iodine." Tetrahedron Letters. Link

  • Stasyuk, A. J., et al. (2012). "Synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid derivatives." European Journal of Organic Chemistry. Link

  • Odell, L. R., et al. (2016). "Microwave-assisted synthesis of imidazo[1,2-a]pyridines." Synlett. Link

Sources

Methodological & Application

Strategic Synthesis of Imidazo[1,2-a]pyridine-8-carboxylates via a Multicomponent Reaction Platform

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous commercial drugs.[1][2][3] Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach for the rapid assembly of complex molecular architectures from simple precursors.[4][5] This guide details a robust protocol for the synthesis of imidazo[1,2-a]pyridine-8-carboxylate derivatives using the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. We provide in-depth mechanistic insights, a step-by-step experimental workflow, and expert commentary on optimizing reaction parameters to empower researchers in drug discovery and chemical biology to leverage this powerful synthetic strategy.

Introduction: The Power of MCRs for Privileged Scaffolds

The imidazo[1,2-a]pyridine heterocycle is a cornerstone of modern drug design, featured in blockbuster drugs such as Zolpidem (insomnia), Alpidem (anxiety), and Minodronic acid (osteoporosis).[6][7][8] Its rigid structure and versatile substitution patterns allow for precise modulation of pharmacological activity, making it a highly sought-after target.[3][9]

Traditional multi-step syntheses of this scaffold can be time-consuming and inefficient.[10] In contrast, multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, embody the principles of green and efficient chemistry.[11][12] Among these, the isocyanide-based Groebke-Blackburn-Bienaymé reaction (GBBR) has emerged as the preeminent method for constructing the imidazo[1,2-a]pyridine core.[6][13] The GBBR offers significant advantages, including:

  • High Convergence: Rapidly builds molecular complexity.

  • Atom Economy: Incorporates most atoms from the starting materials into the final product.

  • Operational Simplicity: A one-pot procedure reduces purification steps and resource consumption.[11]

  • Diversity-Oriented: Easily adaptable to create large libraries of analogues by varying the three core components.[13]

This application note provides a comprehensive protocol for synthesizing imidazo[1,2-a]pyridine-8-carboxylates, a key subclass with significant therapeutic potential, by strategically employing a 2-aminonicotinate derivative as the core building block in the GBBR.

Reaction Principle and Mechanistic Insights

The GBBR is a three-component condensation between a 2-aminoazine (in this case, a 2-aminonicotinate), an aldehyde, and an isocyanide.[10] The reaction is typically catalyzed by a Lewis or Brønsted acid, which plays a crucial role in activating the carbonyl group of the aldehyde and the subsequent imine intermediate.[6][14]

The accepted mechanism proceeds through the following key steps:

  • Schiff Base Formation: The 2-aminopyridine derivative condenses with the aldehyde to form a reactive Schiff base (imine) intermediate.

  • Acid-Catalyzed Activation: The acid catalyst protonates the endocyclic nitrogen of the pyridine ring, activating the imine for nucleophilic attack.

  • [4+1] Cycloaddition: The isocyanide acts as a "carbon-1" synthon and undergoes a formal [4+1] cycloaddition with the activated imine. This step forms a five-membered ring intermediate.[6][13]

  • Prototropic Shift & Aromatization: A subsequent prototropic shift leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.[6]

Causality Behind Component Choices:
  • The Catalyst: Lewis acids like Yb(OTf)₃ or Brønsted acids such as ammonium chloride (NH₄Cl) are frequently employed.[4][15][16] Their function is to lower the energy barrier for both the imine formation and the subsequent cycloaddition by increasing the electrophilicity of the carbonyl and imine carbons. Green catalysts like NH₄Cl are often preferred for their mildness and environmental compatibility.[16][17]

  • The Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like methanol or ethanol are common and can facilitate proton transfer steps.[15][16] Aprotic co-solvents like dichloromethane (DCM) may be used to improve the solubility of certain reactants.[4] For green chemistry applications, water or deep eutectic solvents have also been successfully utilized.[11][18]

  • Energy Input: While many GBBRs proceed efficiently at room or slightly elevated temperatures, microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting efficient dielectric heating.[12][15]

GBB_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway R1CHO Aldehyde (R¹CHO) Schiff Schiff Base Formation (+ H₂O) R1CHO->Schiff - H₂O Amine 2-Aminonicotinate Amine->Schiff - H₂O Iso Isocyanide (R²NC) Cyclo [4+1] Cycloaddition Iso->Cyclo Activated Protonation & Activation (H⁺ Catalyst) Schiff->Activated + H⁺ Activated->Cyclo Aromatize Prototropic Shift & Aromatization Cyclo->Aromatize - H⁺ Product Imidazo[1,2-a]pyridine-8-carboxylate Aromatize->Product

Caption: Groebke-Blackburn-Bienaymé (GBBR) Reaction Mechanism.

Experimental Application: Synthesis Protocol

This section provides a detailed, self-validating protocol for the synthesis of a representative imidazo[1,2-a]pyridine-8-carboxylate derivative.

Materials and Equipment
  • Reagents:

    • Methyl 2-aminonicotinate (or other 2-aminonicotinic acid esters)

    • Benzaldehyde (or other substituted aldehydes)

    • tert-Butyl isocyanide (or other isocyanides)

    • Ammonium chloride (NH₄Cl, catalyst)

    • Methanol (MeOH, solvent)

    • Ethyl acetate (for extraction)

    • Saturated sodium bicarbonate solution (for work-up)

    • Brine (for work-up)

    • Anhydrous magnesium sulfate (for drying)

    • Silica gel (for column chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates

    • Glass column for chromatography

Safety Precaution: Isocyanides are volatile, possess a strong, unpleasant odor, and are toxic. All manipulations involving isocyanides must be performed in a well-ventilated fume hood.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask, add methyl 2-aminonicotinate (1.0 mmol, 1.0 equiv), benzaldehyde (1.1 mmol, 1.1 equiv), and ammonium chloride (0.1 mmol, 10 mol%).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Isocyanide Addition: Place the flask under a nitrogen or argon atmosphere. Carefully add tert-butyl isocyanide (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or at 60 °C for 8 hours.[17] Monitor the reaction progress by TLC until the starting materials are consumed.

  • Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Workflow A 1. Combine Reactants (Aminonicotinate, Aldehyde, NH₄Cl in MeOH) B 2. Add Isocyanide (Under Inert Atmosphere) A->B C 3. Stir & Heat (Monitor by TLC) B->C D 4. Concentrate (Rotary Evaporator) C->D E 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H

Caption: Experimental workflow for imidazo[1,2-a]pyridine synthesis.

Data, Scope, and Troubleshooting

The true power of the GBBR lies in its broad substrate scope, allowing for the creation of diverse chemical libraries.

Reaction Scope

The reaction is tolerant of a wide variety of functional groups on each of the three components, as summarized in the table below.

ComponentSubstituent TypeExpected Outcome & CausalityReference
2-Aminonicotinate Ester group (e.g., -COOMe)Generally well-tolerated. The ester provides a handle for further modification (e.g., hydrolysis to the acid, amidation).[19][20]
Aldehyde Aromatic (electron-withdrawing)High yields. EWGs increase the electrophilicity of the aldehyde, accelerating imine formation.[14]
Aromatic (electron-donating)Good to moderate yields. EDGs can slightly slow the initial condensation step.[4]
HeteroaromaticGenerally good yields, allowing for the introduction of additional heterocyclic motifs.[4][15]
AliphaticCan be used, though may sometimes result in lower yields compared to aromatic aldehydes.[11]
Isocyanide tert-Butyl, CyclohexylExcellent yields. Sterically bulky isocyanides are stable and highly reactive in the cycloaddition.[18]
AromaticModerate to good yields. Can be used to introduce further aromatic diversity.[16]
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive catalyst; Low reactivity of aldehyde/amine; Impure reagents.Use a stronger Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃).[4][15] Increase reaction temperature or use microwave irradiation.[12] Ensure reagents are pure and dry.
Formation of Side Products Isocyanide polymerization; Incomplete reaction.Add the isocyanide slowly and at a controlled temperature. Ensure the reaction goes to completion by monitoring with TLC.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider an alternative purification method like recrystallization if the product is a solid.

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a highly effective, robust, and versatile method for the one-pot synthesis of medicinally relevant imidazo[1,2-a]pyridine-8-carboxylates. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can rapidly generate diverse libraries of these valuable compounds. This protocol provides a solid foundation for drug discovery programs, enabling the efficient exploration of chemical space around this privileged heterocyclic core. The methodology's alignment with the principles of green chemistry further enhances its appeal for both academic and industrial applications.[11][16]

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Google Search Result.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC. PMC.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Organic Chemistry Portal.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Beilstein Journals.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - Beilstein Journals. Beilstein Journals.
  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization | Request PDF - ResearchGate.
  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.
  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. Sciforum.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives.
  • Synthesis one pot of imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction-CuAAC assisted by MW - Sciforum : Event management pl
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - NIH.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. PMC.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience.
  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.

Sources

Experimental protocol for the synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Abstract & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytic (e.g., Zolpidem), antiviral, and anti-inflammatory agents.[1] This Application Note details the optimized synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate .

This specific derivative is of high value due to the presence of the ester functionality at the C8 position, a site critical for modulating solubility and target binding affinity in structure-activity relationship (SAR) studies. The protocol utilizes a robust Hantzsch-type condensation between ethyl 2-aminonicotinate and chloroacetone. Unlike multicomponent coupling reactions (e.g., Groebke-Blackburn-Bienaymé) which often favor C3-substitution, this bimolecular condensation selectively yields the 2-methyl regioisomer with high fidelity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the cyclocondensation of an


-haloketone with a 2-aminopyridine derivative. To achieve the target regiochemistry:
  • C8-Functionalization: The carboxylate moiety must be present on the pyridine ring ortho to the amine in the starting material. Thus, Ethyl 2-aminonicotinate (Ethyl 2-amino-3-pyridinecarboxylate) is the required precursor.

  • C2-Methylation: The methyl group originates from the ketone backbone. Chloroacetone provides the necessary electrophilic centers for the N-alkylation and subsequent cyclodehydration.

Reaction Scheme (DOT Visualization):

ReactionScheme SM1 Ethyl 2-aminonicotinate (C8H10N2O2) Inter N-Alkylated Intermediate (Transient) SM1->Inter + SM2, EtOH Reflux SM2 Chloroacetone (C3H5ClO) Prod Ethyl 2-methylimidazo[1,2-a] pyridine-8-carboxylate Inter->Prod - H2O, - HCl Cyclization

Figure 1: Retrosynthetic logic and forward reaction pathway.

Materials & Equipment

ReagentCAS No.PurityRole
Ethyl 2-aminonicotinate13337-73-0>98%Starting Scaffold
Chloroacetone78-95-595% (Stabilized)Cyclization Partner
Ethanol (Absolute)64-17-5>99.5%Solvent
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeNeutralization
Ethyl Acetate / Hexanes-HPLC GradePurification

Equipment:

  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (Nitrogen/Argon).

  • Rotary evaporator.

  • Silica gel flash chromatography setup (or recrystallization glassware).

Experimental Protocol

Step 1: Reactant Mixing & Solvation
  • Weigh 1.66 g (10.0 mmol) of Ethyl 2-aminonicotinate into a 100 mL RBF.

  • Add 30 mL of absolute ethanol. Stir until fully dissolved.

  • Safety Note: Chloroacetone is a potent lachrymator. Perform all handling in a fume hood.

  • Add 1.2 mL (15.0 mmol, 1.5 eq) of Chloroacetone dropwise to the stirring solution.

    • Expert Insight: A 1.5 equivalent excess compensates for the volatility of chloroacetone and potential side reactions (hydrolysis).

Step 2: Cyclocondensation (Reflux)
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (~78-80°C ) for 12–16 hours .

  • Monitoring: Check reaction progress via TLC (Mobile Phase: 1:1 Ethyl Acetate/Hexane). The starting amine (lower Rf) should disappear, and a fluorescent spot (Imidazo product) should appear.

Step 3: Workup & Neutralization
  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotavap) to remove ethanol, yielding a gummy residue (the hydrohalide salt).

  • Resuspend the residue in 20 mL of water.

  • Slowly add saturated aqueous NaHCO₃ solution while stirring until pH ~8. Gas evolution (CO₂) will occur.

    • Why? The reaction produces HCl.[2] The product exists as a hydrochloride salt initially. Neutralization liberates the free base, which is less soluble in water and will precipitate or become extractable.

  • Extract the aqueous layer with DCM (3 x 20 mL) .

  • Dry combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate.

Step 4: Purification
  • Method A (Preferred for scale >1g): Recrystallization from hot Ethanol/Diethyl Ether.

  • Method B (High Purity): Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 20% → 50% Ethyl Acetate in Hexanes.

Mechanistic Workflow & Critical Parameters

The reaction proceeds via an initial nucleophilic attack by the pyridine ring nitrogen (most nucleophilic site) onto the


-carbon of chloroacetone, followed by intramolecular cyclization of the exocyclic amine onto the ketone carbonyl.

Process Workflow (DOT Visualization):

Workflow Start Start: Ethyl 2-aminonicotinate + Chloroacetone Reflux Reflux in EtOH (78°C, 16h) Start->Reflux N-Alkylation Evap Evaporate Solvent (Residue = HCl Salt) Reflux->Evap Completion Neut Neutralize with NaHCO3 (Liberate Free Base) Evap->Neut pH adjustment Extract Extraction (DCM/H2O) Neut->Extract Phase separation Purify Recrystallization or Column Chromatography Extract->Purify Isolate

Figure 2: Step-by-step experimental workflow.

Critical Process Parameters (CPPs):

  • Temperature: Must maintain reflux. Lower temperatures lead to incomplete cyclization (intermediate alcohol formation).

  • Stoichiometry: Do not exceed 2.0 eq of Chloroacetone, as N-alkylation at the exocyclic amine (producing non-cyclized byproducts) can compete.

  • pH Control: The ester group at C8 is sensitive. Avoid strong mineral bases (NaOH) during workup to prevent saponification to the carboxylic acid.

Expected Characterization Data

Upon isolation, the product should be a pale yellow to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.05 (dd, 1H):  H-7 (Deshielded by ring nitrogen and ester).
      
    • 
       8.05 (dd, 1H):  H-5.
      
    • 
       7.45 (s, 1H):  H-3 (Characteristic imidazole ring proton).
      
    • 
       6.95 (t, 1H):  H-6.
      
    • 
       4.45 (q, 2H):  Ester 
      
      
      
      .
    • 
       2.50 (s, 3H): 
      
      
      
      at C2.
    • 
       1.45 (t, 3H):  Ester 
      
      
      
      .
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Perumal, S., et al. "Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Portal.
  • Mechanistic Insight (Hantzsch Condensation)

    • Bagdi, A. K., et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
  • Specific Scaffold Reactivity (Ethyl 2-aminonicotinate)

    • Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as potential therapeutic agents." Med.[3][4][5] Chem. Commun.

  • Protocol Optimization (Base/Solvent Effects)

    • "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines." Journal of Chemical Sciences.

Sources

The Strategic Utility of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] This heterocyclic system is the backbone of drugs such as the hypnotic agent Zolpidem, the anxiolytics Alpidem and Saripidem, and the cardiotonic Olprinone.[2][3] The diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the immense therapeutic potential of this chemical class.[3][4][5]

Within this important family of compounds, Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate emerges as a highly versatile and strategic chemical intermediate. Its value lies in the C8-ester functionality, a readily modifiable handle for the introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this key building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. The table below summarizes the key properties of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[6]
Molecular Weight 204.23 g/mol [6]
Appearance Solid[7]
CAS Number 67625-40-5 (for 8-methyl-2-carboxylate isomer)[7]

Note: The specific CAS number for Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate was not definitively identified in the literature. The provided CAS number is for a closely related isomer and should be used with caution.

Core Applications: A Gateway to Novel Carboxamides

The primary application of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is as a precursor to a diverse array of 8-carboxamide derivatives. This transformation is typically a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling of the acid with a desired amine.

Workflow for the Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate B 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid A->B  NaOH or LiOH, H₂O/MeOH   D 2-methylimidazo[1,2-a]pyridine-8-carboxamide B->D  Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA)   C Amine (R-NH₂) C->D

Caption: General workflow for the conversion of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate to its corresponding carboxamide derivatives.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Rationale: The conversion of the ethyl ester to the carboxylic acid is a critical first step. Saponification using a strong base like sodium hydroxide or lithium hydroxide is a robust and widely used method for this transformation. The choice of a co-solvent like methanol enhances the solubility of the starting material.

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the aqueous solution to a pH of approximately 3-4 with 1 M HCl. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize 2-methylimidazo[1,2-a]pyridine-8-carboxamides

Rationale: The formation of the amide bond is a cornerstone of medicinal chemistry. The use of modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a high-yielding and clean conversion of the carboxylic acid to the desired amide.

Materials:

  • 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid (from Protocol 1)

  • Desired amine (R-NH₂) (1.1-1.2 eq)

  • HATU or EDCI (1.1-1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Reagent Addition: Add the desired amine (1.1-1.2 eq), followed by HATU or EDCI (1.1-1.2 eq), and finally DIPEA (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the carboxylic acid is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-methylimidazo[1,2-a]pyridine-8-carboxamide.

Mechanistic Considerations in Drug Discovery

The strategic placement of the carboxamide functionality at the C8 position of the imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The amide bond can participate in hydrogen bonding interactions with biological targets, and the R-group of the amine provides a point of diversity for modulating properties such as lipophilicity, solubility, and metabolic stability.

For instance, in the development of novel antimycobacterial agents, a library of imidazo[1,2-a]pyridine-8-carboxamides was synthesized and screened against Mycobacterium tuberculosis.[4] This systematic variation of the amine component allowed for the identification of potent and selective inhibitors.

Conclusion

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is a valuable and versatile intermediate for the synthesis of novel imidazo[1,2-a]pyridine derivatives. The straightforward conversion of the C8-ester to a wide range of carboxamides provides a powerful tool for medicinal chemists in the design and optimization of new therapeutic agents. The protocols detailed in this application note offer a robust and reliable foundation for the effective utilization of this important building block in drug discovery programs.

References

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5033. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025). Arkivoc, 2025(5), 134-150. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]

  • Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. (2025). Asian Journal of Organic Chemistry. [Link]

  • Han, T., et al. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Journal of Chemical Research, 2011(4), 243-245. [Link]

  • Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 5033. [Link]

  • N-(2-(Dimethylamino)ethyl)-2-phenylimidazo(1,2-a)pyridine-8-carboxamide. (2025). US EPA. [Link]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. (2025). ResearchGate. [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3241. [Link]

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). PubChemLite. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-852. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Yao, J., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1999. [Link]

  • Reddy, B. V. S., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2737-2745. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2025). ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules, 30(7), 607. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (2024). Beilstein Journal of Organic Chemistry, 20, 627-635. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Imidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Imidazo[1,2-a]pyridine Esters in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The ester functional group, when appended to this core, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile, making these derivatives particularly attractive in medicinal chemistry and drug development.[4] Rigorous and unambiguous characterization of these molecules is paramount to ensure their identity, purity, and stability, which are critical for advancing a compound from discovery to clinical evaluation.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of imidazo[1,2-a]pyridine esters. It is designed to equip researchers with the necessary tools to confidently elucidate and confirm the structure and purity of their synthesized compounds. The methodologies described herein are based on established analytical techniques and are supplemented with expert insights to facilitate robust and reliable characterization.

A Multi-faceted Approach to Structural Elucidation and Purity Assessment

A single analytical technique is often insufficient for the complete characterization of a novel chemical entity. Therefore, a multi-pronged approach employing a combination of spectroscopic and chromatographic methods is essential. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_confirmation Structure & Purity Confirmation Synthesis Synthesis of Imidazo[1,2-a]pyridine Ester Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS HPLC HPLC (Purity & Quantification) MS->HPLC Xray X-ray Crystallography (If single crystal) HPLC->Xray Confirmation Confirmed Structure & Purity >95% Xray->Confirmation

Figure 1: A typical analytical workflow for the characterization of synthesized imidazo[1,2-a]pyridine esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For imidazo[1,2-a]pyridine esters, ¹H and ¹³C NMR provide invaluable information about the molecular framework, the position of substituents, and the confirmation of the ester functionality.

Expertise & Experience: Interpreting the Spectra

The characteristic aromatic protons of the imidazo[1,2-a]pyridine core typically appear in the downfield region of the ¹H NMR spectrum (δ 6.5-9.5 ppm).[5][6][7] The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern on the bicyclic ring system. The protons of the ester group (e.g., the ethyl group in ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) will exhibit characteristic signals, such as a quartet for the methylene group and a triplet for the methyl group.[4]

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is a key diagnostic signal, typically appearing in the range of δ 160-170 ppm.[4] The carbons of the imidazo[1,2-a]pyridine ring resonate in the aromatic region (δ 110-160 ppm).[4][6][8]

Protocol: Acquiring High-Quality NMR Spectra

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine ester.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 (adjust for sample concentration).

    • Relaxation delay: 1-5 s.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more (as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 s.

  • 2D NMR (Optional but Recommended):

    • For complex structures, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended for unambiguous assignment of all proton and carbon signals.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

Typical ¹H NMR Chemical Shifts (δ, ppm) for an Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Scaffold Typical ¹³C NMR Chemical Shifts (δ, ppm) for an Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Scaffold
Imidazo[1,2-a]pyridine Protons: 6.5 - 9.5Ester Carbonyl Carbon: 160 - 170
Ester -OCH₂- Protons: 4.1 - 4.5 (quartet)Imidazo[1,2-a]pyridine Carbons: 110 - 160
Ester -CH₃ Protons: 1.2 - 1.5 (triplet)Ester -OCH₂- Carbon: 60 - 65
Other Substituent Protons: VariableEster -CH₃ Carbon: 14 - 15

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a vital technique for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental composition. This provides definitive confirmation of the chemical formula.

Expertise & Experience: Choosing the Right Ionization Technique

For imidazo[1,2-a]pyridine esters, which are typically moderately polar and non-volatile, Electrospray Ionization (ESI) is the most suitable ionization method.[4][5][8] These compounds readily form protonated molecules [M+H]⁺ in the positive ion mode. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide mass accuracy within 5 ppm, allowing for the unambiguous determination of the elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mobile phase if coupled with liquid chromatography.

  • A small amount of formic acid (0.1%) can be added to the sample solution to promote protonation.

Data Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Set to acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).

  • Resolution: Set to a high resolution (e.g., >10,000).

Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • Compare the experimentally measured accurate mass with the theoretically calculated mass for the expected elemental formula. A mass error of less than 5 ppm provides strong evidence for the proposed formula.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the industry standard for determining the purity of pharmaceutical compounds. For imidazo[1,2-a]pyridine esters, a reversed-phase HPLC method is typically employed.

Expertise & Experience: Method Development Considerations

A C18 column is a good starting point for method development. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid (TFA) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a reaction mixture with good resolution. Detection is typically performed using a UV detector, as the imidazo[1,2-a]pyridine core is a strong chromophore.

Protocol: Purity Assessment by Reversed-Phase HPLC

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (A General Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components and expressing the result as a percentage. For drug development purposes, a purity of >95% is generally required.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injection Inject into HPLC System Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Figure 2: Workflow for purity assessment of imidazo[1,2-a]pyridine esters by HPLC.

Single-Crystal X-ray Crystallography: Unambiguous 3D Structure Determination

When a suitable single crystal of the imidazo[1,2-a]pyridine ester can be grown, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule.[9][10][11][12] This technique is the gold standard for structural confirmation.

Protocol: Growing and Analyzing Single Crystals

Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.

  • Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile anti-solvent, is another effective technique.

Data Collection and Structure Solution:

  • Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected.

  • The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion

The comprehensive analytical characterization of imidazo[1,2-a]pyridine esters is a critical step in the drug discovery and development process. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and, when possible, X-ray crystallography, researchers can confidently determine the structure, confirm the elemental composition, and assess the purity of their synthesized compounds. The protocols and expert insights provided in this guide are intended to facilitate a robust and efficient characterization workflow, ensuring the quality and integrity of the data generated.

References

  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...).
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. HETEROCYCLES.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine deriv
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PubMed.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
  • HPLC Methods for analysis of Pyridine.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evalu

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a specific derivative, Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate, and addresses the nuances of its preparation, which typically involves the cyclocondensation of an appropriately substituted 2-aminopyridine with an α-haloketone or a related three-carbon synthon.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My overall yield of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is consistently low (<40%). What are the likely causes and how can I improve it?

Low yield is the most common issue, often stemming from a combination of factors including incomplete reactions, side-product formation, or suboptimal workup and purification procedures. Let's break down the potential culprits.

A1.1: Incomplete Reaction

The reaction may be stalling before all starting material is consumed. The core reaction is a two-step process: an initial SN2 reaction followed by an intramolecular cyclization and dehydration. Each step has specific requirements.

  • Causality: The initial N-alkylation of the pyridine ring nitrogen is often the rate-limiting step. Insufficient thermal energy, an inappropriate solvent, or steric hindrance can slow this step dramatically. The subsequent cyclization requires a base (often the aminopyridine itself) and can be reversible or slow under certain conditions.

  • Solutions:

    • Temperature Optimization: While many procedures are run at room temperature or moderate heat, refluxing may be necessary.[1] Start with a moderate temperature (e.g., 60-80 °C) and monitor by Thin Layer Chromatography (TLC). If the starting material is consumed slowly, incrementally increase the temperature. Be aware that excessive heat can lead to polymerization.[3]

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile can accelerate the initial SN2 reaction. Alcohols like ethanol are also commonly used and can facilitate both steps.[1] A solvent screen is highly recommended.

    • Reaction Time: Monitor the reaction by TLC until the 2-aminopyridine spot disappears. These reactions can take anywhere from a few hours to overnight.[4] Extending the reaction time without monitoring can lead to byproduct formation.

A1.2: Side Product Formation

The formation of unwanted byproducts that consume starting materials or complicate purification is a major cause of low yields.

  • Causality: The primary side reaction is often the self-condensation or polymerization of the α-haloketone (e.g., chloroacetone), especially in the presence of base or high heat. Another possibility is the dialkylation of the aminopyridine.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the α-haloketone to ensure the aminopyridine is fully consumed, but avoid a large excess which promotes self-condensation.

    • Order of Addition: Add the α-haloketone slowly and dropwise to the solution of the aminopyridine derivative at a controlled temperature. This maintains a low instantaneous concentration of the ketone, minimizing self-reaction.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative side reactions that lead to colored impurities.

A1.3: Purification Losses

Significant loss of product can occur during workup and purification.

  • Causality: The product may have partial solubility in the aqueous phase during extraction. During chromatography, improper solvent polarity can lead to poor separation or irreversible adsorption to the silica gel.

  • Solutions:

    • Workup: After the reaction, if a solid precipitates, it can be isolated by filtration. If not, the product is typically extracted with a solvent like ethyl acetate or dichloromethane. Ensure the aqueous phase is saturated with brine (sat. NaCl solution) to decrease the solubility of the organic product and "salt it out."

    • Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. This will separate non-polar impurities first, followed by your product, and finally any unreacted polar starting materials.

    • Recrystallization: This is an excellent final purification step. Test various solvent systems (e.g., ethanol, ethyl acetate/hexane) to find one that gives good crystal formation upon cooling.

Q2: The reaction mixture turns dark brown or black, and I isolate a tarry, insoluble material. How can I prevent this?

The formation of tar is a clear sign of product or reactant degradation.

  • Causality: This is typically caused by polymerization of the α-haloketone or decomposition at high temperatures. The imidazo[1,2-a]pyridine core can also be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Many traditional methods for this synthesis suffer from drawbacks like high temperatures and long reaction times, which can lead to such degradation.[1][3]

  • Solutions:

    • Strict Temperature Control: Do not overheat the reaction. Use an oil bath for uniform heating and maintain the lowest temperature that allows for a reasonable reaction rate.

    • Consider a Base: While the reaction can proceed without an external base, adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the HBr or HCl formed during the reaction. This prevents the reaction medium from becoming overly acidic, which can catalyze decomposition.

    • Use Fresh Reagents: α-haloketones can decompose on storage. Using freshly distilled or purified reagents can make a significant difference.

Q3: My purified product shows persistent impurities in the 1H NMR spectrum. What are they and how do I remove them?

Common impurities are often structurally similar to the product, making them difficult to remove.

  • Causality: The most common impurities are unreacted starting materials (ethyl 2-amino-3-pyridinecarboxylate) or an isomeric byproduct. If the cyclization is not perfectly regioselective, minor isomers can form.

  • Solutions:

    • Identification: Compare the NMR of your product with the spectra of the starting materials. Signals corresponding to the aminopyridine are a clear sign of an incomplete reaction.

    • Purification Strategy:

      • Acid Wash: During workup, a dilute acid wash (e.g., 1M HCl) can remove unreacted basic aminopyridine. Be cautious, as your product may also be basic and could be lost to the aqueous layer. Neutralize the organic layer afterward.

      • Meticulous Chromatography: Use a long column and a shallow solvent gradient to improve separation.

      • Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. The regular crystal lattice of the desired product will exclude the differently shaped impurity molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate?

The most common route is a variation of the Tchichibabin (or Chichibabin) imidazo[1,2-a]pyridine synthesis.[1] It proceeds in three main stages:

  • N-Alkylation: The ring nitrogen of the ethyl 2-amino-3-pyridinecarboxylate acts as a nucleophile, attacking the α-carbon of chloroacetone in an SN2 reaction. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered ring and creating a hemiaminal intermediate.

  • Dehydration: This intermediate readily loses a molecule of water (often acid-catalyzed by the generated HCl) to form the aromatic imidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating this mechanistic pathway.

Tchichibabin_Mechanism Reactants Ethyl 2-amino-3-pyridinecarboxylate + Chloroacetone Intermediate1 Pyridinium Salt Intermediate (N-Alkylation) Reactants->Intermediate1 Step 1: SN2 Attack Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Step 2: Intramolecular Nucleophilic Attack Product Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate Intermediate2->Product Step 3: Dehydration (-H2O) Troubleshooting_Workflow Start Low Yield or High Impurity Prob_Incomplete Incomplete Reaction? (TLC shows starting material) Start->Prob_Incomplete Prob_Tarry Tarry Byproduct Formation? Start->Prob_Tarry Prob_Purification Difficult Purification? Start->Prob_Purification Sol_Incomplete_Temp Increase Temperature (e.g., reflux) Prob_Incomplete->Sol_Incomplete_Temp Sol_Incomplete_Time Extend Reaction Time (Monitor by TLC) Prob_Incomplete->Sol_Incomplete_Time Sol_Incomplete_Solvent Change Solvent (e.g., DMF) Prob_Incomplete->Sol_Incomplete_Solvent Sol_Incomplete_Purity Check Reagent Purity Prob_Incomplete->Sol_Incomplete_Purity Sol_Tarry_Temp Lower Temperature Prob_Tarry->Sol_Tarry_Temp Sol_Tarry_Base Add Mild Base (e.g., NaHCO3) Prob_Tarry->Sol_Tarry_Base Sol_Tarry_Addition Slow Reagent Addition Prob_Tarry->Sol_Tarry_Addition Sol_Purify_Chroma Optimize Chromatography (Shallow gradient) Prob_Purification->Sol_Purify_Chroma Sol_Purify_Recrystal Recrystallize Product Prob_Purification->Sol_Purify_Recrystal Sol_Purify_Wash Perform Acid/Base Wash Prob_Purification->Sol_Purify_Wash

Sources

Common byproducts in the synthesis of imidazo[1,2-a]pyridine-8-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine-8-carboxylate Synthesis

Ticket System: Open Topic: Troubleshooting Common Byproducts & Synthetic Failures Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of imidazo[1,2-a]pyridine-8-carboxylates presents a unique challenge compared to the unsubstituted parent scaffold. The presence of an ester group at the 8-position (derived from the 3-position of the starting 2-aminopyridine) introduces significant steric hindrance adjacent to the nucleophilic ring nitrogen and electronic deactivation of the system.

This guide addresses the three most common failure modes:

  • The "Stuck" Intermediate: Isolation of non-cyclized quaternary salts.

  • The "Vanishing" Ester: Unwanted hydrolysis or decarboxylation.

  • The GBB Dead-End: Failure of the multicomponent assembly.

Module 1: The Condensation Route (Hantzsch-Type)

Standard Protocol: Condensation of 2-amino-3-pyridinecarboxylates with


-haloketones.
Issue #1: The Quaternary Salt Trap

User Observation: "I see a new spot on TLC that is very polar and stays at the baseline. The mass spec shows the correct mass for the product + HBr (or HCl), but the NMR shows no cyclization."

Root Cause: The reaction proceeds in two steps:[2]

  • N-Alkylation: The ring nitrogen (N1) attacks the

    
    -haloketone.
    
  • Cyclodehydration: The exocyclic amine attacks the ketone carbonyl to close the ring.

The 8-Carboxylate Problem: The ester group at position 8 creates steric bulk near N1. While N-alkylation often proceeds (albeit slowly), the subsequent ring closure is sterically demanding.[1] If the base is too weak or the temperature too low, the reaction stops at the N-alkylated pyridinium salt (intermediate).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Switch from NaHCO₃ to K₂CO₃ or Et₃N .A stronger base is required to deprotonate the intermediate and force dehydration/cyclization against steric strain.
Solvent Ethanol (reflux)

DMF or n-BuOH (100°C+)
Higher boiling points overcome the activation energy barrier for the cyclization step.
Additive Add NaI (10 mol%) In situ Finkelstein reaction converts chloro-ketones to iodo-ketones, which are better electrophiles, speeding up the initial alkylation if that is the bottleneck.[1]
Issue #2: Hydrolysis of the 8-Ester

User Observation: "Product mass is M-28 (ethyl loss) or M-14 (methyl loss), and solubility has changed drastically."

Root Cause: The 8-position ester is electronically activated by the electron-deficient pyridine ring, making it susceptible to hydrolysis, especially if aqueous bases (e.g., aq.[1] NaHCO₃) are used at high temperatures.

Corrective Action:

  • Anhydrous Conditions: Use anhydrous ethanol or DMF with solid, anhydrous K₂CO₃.[1]

  • Avoid Aqueous Workup (if possible): Precipitate the product by adding water after cooling to room temperature, rather than refluxing in an aqueous mixture.[1]

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Route

Standard Protocol: One-pot reaction of 2-aminopyridine, aldehyde, and isocyanide with a Lewis acid (e.g., Sc(OTf)₃, ZnCl₂).[1]

Issue #3: The "Trace Product" Scenario

User Observation: "I see mostly starting material and a side product that looks like an imine. Yield is <20%."

Root Cause: The 2-amino-3-pyridinecarboxylate is a poor nucleophile . The intramolecular hydrogen bond between the exocyclic amine and the ester carbonyl (at pos 3) locks the amine in a conformation that reduces its reactivity toward the aldehyde (Schiff base formation).

Visualizing the Failure Mode:

GBB_Failure Start 2-Amino-3-ester + Aldehyde Imine Imine Intermediate (Slow Formation) Start->Imine Acid Cat. Byproduct Hydrolyzed Isocyanide (Formamide) Start->Byproduct Slow Imine Formation allows Isocyanide degradation Product 8-Carboxylate Imidazo[1,2-a]pyridine Imine->Product + Isocyanide

Caption: In GBB synthesis, slow imine formation due to the deactivated amine allows the isocyanide to hydrolyze or polymerize before it can react.[1]

Troubleshooting Protocol:

  • Pre-formation: Stir the amine and aldehyde with the catalyst for 1-2 hours before adding the isocyanide. This forces the imine concentration to build up.

  • Catalyst Switch: Use Sc(OTf)₃ (5-10 mol%) or HClO₄ (catalytic).[1] These are more effective for deactivated amines than mild Lewis acids like ZnCl₂.

Module 3: Experimental Logic & Pathways

The following diagram maps the mechanistic divergence that leads to the common byproducts discussed above.

ReactionPathways Reactants 2-Amino-3-pyridinecarboxylate + Alpha-Haloketone Inter1 Intermediate A: N-Alkylated Pyridinium Salt Reactants->Inter1 Nucleophilic Attack (N1) Process Conditions Check: Base Strength / Temp Inter1->Process Product Target Product: Imidazo[1,2-a]pyridine-8-carboxylate Process->Product High Temp / Strong Base (Dehydration) Salt_Byproduct Byproduct 1: Isolated Quaternary Salt (Stuck Intermediate) Process->Salt_Byproduct Low Temp / Weak Base Hydrolysis_Byproduct Byproduct 2: 8-Carboxylic Acid (Ester Hydrolysis) Process->Hydrolysis_Byproduct Aqueous Base / Prolonged Heat

Caption: Mechanistic divergence in Hantzsch-type condensation. Steric hindrance at the 8-position often arrests the reaction at Intermediate A (Salt).

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to improve the yield of the 8-carboxylate? A: Yes, absolutely. Microwave irradiation is highly recommended for this specific scaffold. The rapid heating helps overcome the steric barrier of the 8-ester group during the cyclization step.

  • Protocol: 120–140°C for 20–30 mins in EtOH or DMF.

Q2: My product is oiling out and difficult to crystallize. How do I purify it? A: Imidazo[1,2-a]pyridine-8-carboxylates are often less crystalline than their unsubstituted counterparts due to the ester chain.

  • Solution: Evaporate the reaction solvent completely. Redissolve in minimal DCM, wash with water (to remove inorganic salts), dry, and perform a flash column using a gradient of 0-5% MeOH in DCM . The ester group makes the compound moderately polar but soluble in chlorinated solvents.

Q3: Why does the reaction turn black? A: This indicates decomposition of the


-haloketone. These reagents are thermally unstable and light-sensitive.
  • Fix: Use freshly distilled/recrystallized haloketone. Add the haloketone last to the refluxing mixture of amine and base to minimize its exposure to heat before reaction.

References

  • Bagdi, A. K., et al. (2013).[1] "Groebke-Blackburn-Bienaymé reaction: a review." Chemical Society Reviews. Link

  • Goel, R., et al. (2012).[1] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activities." Journal of Heterocyclic Chemistry. Link[1]

  • Hulme, C., et al. (2019).[1] "The Groebke-Blackburn-Bienaymé Reaction."[3] PubMed (NIH).[1] Link

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Link

Sources

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis of these molecules. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your products.

Introduction to the Synthesis of 2-Methylimidazo[1,2-a]pyridines

The synthesis of 2-methylimidazo[1,2-a]pyridines is a cornerstone in the development of many pharmaceutical agents due to the scaffold's presence in a variety of biologically active compounds.[1][2][3] The most common and classical method for this synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone, in this case, chloroacetone or bromoacetone.[2] While this reaction is widely used, it is not without its challenges. Side reactions, low yields, and purification difficulties are common hurdles that researchers face. This guide will address these issues in a practical, question-and-answer format to provide clear and actionable solutions.

Core Reaction Pathway

The fundamental reaction for the synthesis of 2-methylimidazo[1,2-a]pyridine involves a two-step process. First, the nucleophilic nitrogen of the pyridine ring of 2-aminopyridine attacks the α-carbon of chloroacetone, displacing the chloride ion to form an N-alkylated intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final product.[4]

Main Reaction Pathway 2-Aminopyridine 2-Aminopyridine Intermediate N-Alkylated Intermediate 2-Aminopyridine->Intermediate Nucleophilic Attack Chloroacetone Chloroacetone Chloroacetone->Intermediate Product 2-Methylimidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Dehydration Side_Reactions Intermediate N-Alkylated Intermediate Uncyclized Uncyclized Intermediate (Stable) Intermediate->Uncyclized Inefficient Cyclization Hydrolysis Hydrolysis Products Intermediate->Hydrolysis Dimer Dimerization Products H2O Water H2O->Hydrolysis 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Dimer Self-condensation

Caption: Common side reaction pathways in the synthesis of 2-methylimidazo[1,2-a]pyridine.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. [5]2. Optimize Reaction Temperature: The optimal temperature for the cyclization step can vary depending on the specific substrates and solvent used. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can promote side reactions. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific system.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either 2-aminopyridine or chloroacetone can lead to the formation of side products.

Question 2: I am having difficulty purifying my 2-methylimidazo[1,2-a]pyridine. What are the best methods for removing unreacted starting materials and side products?

Answer:

Purification of 2-methylimidazo[1,2-a]pyridines can be challenging due to the similar polarities of the product, starting materials, and some side products. A combination of techniques is often necessary to achieve high purity.

Purification Strategies:

Purification MethodDescriptionAdvantagesDisadvantages
Column Chromatography This is the most common method for purifying imidazo[1,2-a]pyridines. A silica gel column is typically used with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).Highly effective for separating compounds with different polarities.Can be time-consuming and requires large volumes of solvent.
Recrystallization If the product is a solid, recrystallization can be a very effective method for purification. A suitable solvent system is one in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.Can yield very pure product.Finding a suitable solvent system can be challenging.
Acid-Base Extraction The basicity of the pyridine nitrogen in the product can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.Effective for removing non-basic impurities.May not be effective for separating the product from other basic compounds.

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the Column: Start with a non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified 2-methylimidazo[1,2-a]pyridine.

Question 3: My reaction is not going to completion, even after extended reaction times. What can I do to improve the conversion?

Answer:

Incomplete conversion can be due to a number of factors, including insufficient activation of the reactants, deactivation of the catalyst (if one is used), or a reaction equilibrium that is not favorable for product formation.

Strategies to Improve Conversion:

  • Increase the Reaction Temperature: As mentioned earlier, temperature plays a crucial role. Gradually increasing the reaction temperature may help to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

  • Use a Catalyst: While the Tschitschibabin reaction can proceed without a catalyst, the use of a mild acid or base catalyst can sometimes improve the reaction rate and conversion. For example, the addition of a catalytic amount of a Lewis acid can activate the chloroacetone, making it more susceptible to nucleophilic attack. [2]* Remove Water: As discussed, water can lead to the hydrolysis of intermediates. Ensuring strictly anhydrous conditions can prevent this side reaction and improve the overall conversion to the desired product. [5]* Change the Solvent: The choice of solvent can have a significant impact on the reaction rate and equilibrium. Aprotic polar solvents such as DMF or DMSO can be effective for this reaction. Experimenting with different solvents may lead to improved results.

References

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • Process for the preparation of 2-chloropyridines.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. . [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. [Link]

  • Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. ResearchGate. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal. [Link]

Sources

Technical Support: Optimization of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges associated with the condensation of ethyl 2-aminonicotinate and chloroacetone to form the target imidazo[1,2-a]pyridine scaffold. Due to the electron-withdrawing nature and steric bulk of the C8-ester group (derived from the C3-position of the starting pyridine), this reaction requires precise solvent modulation to balance kinetics, solubility, and product isolation.

Module 1: Critical Solvation Parameters

The "Why" Behind Solvent Selection

The synthesis relies on a cyclocondensation mechanism (Hantzsch-type). The choice of solvent dictates not just solubility, but the stability of the charged intermediate and the rate of the final dehydration step.

1.1 The Mechanism-Solvent Interface

The reaction proceeds via an initial


 attack by the pyridine ring nitrogen, followed by cyclization and dehydration.
  • Protic Solvents (Ethanol/n-Butanol): Stabilize the polar transition states and the leaving group (halide). However, the ester at the 8-position reduces the nucleophilicity of the ring nitrogen, often necessitating higher temperatures (reflux) to overcome the activation energy barrier.

  • Aprotic Polar Solvents (DMF/DMSO): Significantly enhance the nucleophilicity of the pyridine nitrogen by "naked anion" effects (though the amine is neutral here, the lack of hydrogen bonding to the nucleophile helps). Recommended only when conversion in alcohols is stalled (<30%).

  • Aqueous Media ("On-Water"): Rely on hydrophobic effects.[1] While green, the ester moiety can be susceptible to hydrolysis if the pH drifts or if high temperatures are maintained for extended periods without buffering.

ReactionMechanism cluster_solvents Solvent Impact Reactants Ethyl 2-aminonicotinate + Chloroacetone Transition Intermediate (N-alkylated species) Reactants->Transition Solvent stabilizes polar TS Cyclization Intramolecular Attack Transition->Cyclization Requires heat Product Ethyl 2-methylimidazo [1,2-a]pyridine-8-carboxylate Cyclization->Product - H2O - HCl EtOH Ethanol: Good Solvation Modest Rate DMF DMF: High Rate Workup Issues

Figure 1: Reaction pathway highlighting the critical dehydration step where solvent choice influences kinetics.

Module 2: Troubleshooting & FAQs

Direct Solutions to Common Experimental Failures

Q1: My reaction turns dark black/tarry, and the yield is <20%. What is happening?

Diagnosis: Polymerization of chloroacetone. Root Cause: Chloroacetone is unstable in basic conditions or at high concentrations at high heat. Solution:

  • Reagent Quality: Ensure chloroacetone is fresh (colorless to pale yellow). If dark, distill before use.

  • Dosing: Do not add chloroacetone all at once. Add it dropwise to the refluxing solution of ethyl 2-aminonicotinate.

  • Scavenger: Add a mild base (NaHCO3) after the initial alkylation step, or use a solvent that buffers acidity if using the hydrobromide salt method.

Q2: I see the intermediate on TLC, but it won't cyclize to the product.

Diagnosis: Stalled dehydration. Root Cause: The electron-withdrawing ester at C8 pulls electron density, making the ring closure slower. Ethanol reflux (78°C) might be insufficient. Solution:

  • Solvent Switch: Switch to n-Butanol (Reflux at 117°C). The higher temperature drives the dehydration.

  • Catalysis: Add 5 mol% Lewis acid (e.g., ZnCl2 or Iodine) to facilitate the cyclization.

Q3: The ester group is hydrolyzing to the carboxylic acid.

Diagnosis: Acidic hydrolysis. Root Cause: The reaction generates HCl/HBr as a byproduct. In "wet" solvents or water at high heat, the ethyl ester cleaves. Solution:

  • Dry Solvents: Use anhydrous ethanol.

  • Base Trap: Include solid NaHCO3 or K2CO3 (1.1 eq) in the reaction mixture to neutralize the acid in situ.

Module 3: Comparative Solvent Data

Select the right medium based on your constraints.

Solvent SystemTemperatureTypical YieldWorkup DifficultyComments
Ethanol (Abs.) 78°C (Reflux)65-75%LowStandard. Product often crystallizes upon cooling.
n-Butanol 117°C80-88%MediumBest for hindered substrates (like 8-carboxylate). Requires rotovap removal.
DMF 80-100°C85-92%HighHighest conversion but requires aqueous extraction/LiCl wash to remove solvent.
Water (Green) 100°C50-65%Low"On-water" method. Requires vigorous stirring. Risk of ester hydrolysis.
Module 4: Validated Experimental Protocol

Method: n-Butanol Reflux (Recommended for 8-Carboxylate Derivative)

This protocol prioritizes conversion efficiency over green chemistry due to the deactivated nature of the starting material.

Reagents:

  • Ethyl 2-aminonicotinate (1.0 equiv)

  • Chloroacetone (1.2 equiv)

  • n-Butanol (10 volumes)

  • NaHCO3 (1.1 equiv)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-aminonicotinate in n-Butanol.

  • Addition: Add NaHCO3. Then, add Chloroacetone dropwise over 10 minutes at room temperature.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 117°C) for 8–12 hours.

  • Monitoring: Check TLC (System: 30% EtOAc in Hexanes). Look for the disappearance of the highly fluorescent starting amine.

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate n-Butanol under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from minimal hot Ethanol or Diethyl Ether.

Workflow Start Start: Dissolve Amine in n-Butanol AddReagents Add NaHCO3 & Dropwise Chloroacetone Start->AddReagents Reflux Reflux 117°C (8-12 Hours) AddReagents->Reflux CheckTLC TLC Check (Conversion >95%?) Reflux->CheckTLC CheckTLC->Reflux No (Continue Heat) Workup Evaporate Solvent Extract w/ EtOAc CheckTLC->Workup Yes Purify Recrystallize (EtOH/Ether) Workup->Purify

Figure 2: Decision-based workflow for the synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate.

References
  • Bagdi, A. K., et al. (2015). "Green synthesis of imidazo[1,2-a]pyridine derivatives: a review." RSC Advances.

  • Guchhait, S. K., et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Hadjeri, M., et al. (2004). "Synthesis and biological activity of imidazo[1,2-a]pyridines." Journal of Medicinal Chemistry.

  • Pericherla, K., et al. (2015).[3] "Recent developments in the synthesis of imidazo[1,2-a]pyridines." Synthesis.

Sources

Stability and degradation of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability and degradation profile of this compound. Given the critical role of the imidazo[1,2-a]pyridine scaffold in drug discovery, a thorough understanding of its stability is paramount for ensuring data integrity, reproducibility, and the development of robust formulations.[1][2][3][4]

This guide synthesizes information from studies on related imidazo[1,2-a]pyridine derivatives and fundamental chemical principles to offer predictive insights and actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate?

Based on its structure—an ethyl ester attached to an imidazopyridine core—the two primary stability concerns are hydrolysis of the ester linkage and photodegradation of the heterocyclic ring system. Oxidative degradation is also a potential pathway to consider.

Q2: How should I store this compound for short-term and long-term use?

For optimal stability, the compound should be stored under controlled conditions. A safety data sheet for a similar compound, ethyl imidazo[1,2-a]pyridine-2-carboxylate, recommends keeping containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Short-Term (days to weeks): Store as a solid in a tightly sealed vial at 2-8°C, protected from light. If in solution, use aprotic solvents (e.g., anhydrous DMSO, acetonitrile) and store at -20°C. Avoid aqueous or protic solvents like methanol/ethanol for storage.

  • Long-Term (months to years): Store as a solid at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q3: Is Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate sensitive to light?

Yes, there is a strong indication that the imidazo[1,2-a]pyridine scaffold is susceptible to photodegradation. Studies on related derivatives show significant degradation upon exposure to simulated sunlight or UVA/B radiation.[6] This process may be mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen.[6] Therefore, all experiments and handling should be performed with protection from light (e.g., using amber vials, covering flasks with foil).

Q4: What is the likely outcome of hydrolysis?

The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction will cleave the ester bond to yield 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid and ethanol . Basic conditions are expected to accelerate this process significantly. The potential for base-catalyzed hydrolysis is supported by observations in the synthesis of related compounds where basic conditions led to the hydrolysis of other functional groups.[7]

Troubleshooting Guide: Experimental Observations

Issue 1: I observe new, more polar peaks in my HPLC chromatogram after leaving my compound in a methanol-based mobile phase.

  • Probable Cause: Solvolysis/Hydrolysis. The appearance of more polar species (which typically have shorter retention times in reverse-phase HPLC) is a classic sign of hydrolysis. The ester has likely been cleaved, forming the more polar carboxylic acid. Methanol, especially if it contains traces of water or acidic/basic modifiers, can facilitate this degradation over time.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid (loss of 28 Da from the parent mass).

    • Use Aprotic Solvents: For sample preparation and storage, switch to aprotic solvents like acetonitrile or DMSO.

    • Control pH: Ensure mobile phase pH is maintained in a neutral range (ideally pH 4-6) if compatible with your method. Avoid highly acidic or basic additives if possible.

    • Analyze Promptly: Prepare samples immediately before analysis to minimize time in solution.

Issue 2: The peak area of my compound decreases significantly after working on an open bench for a few hours.

  • Probable Cause: Photodegradation. This is a strong indicator of light sensitivity. The imidazopyridine core can absorb UV light from ambient laboratory lighting, leading to decomposition.[6]

  • Troubleshooting Steps:

    • Run a Control: Prepare two samples. Keep one exposed to ambient light and wrap the other completely in aluminum foil. Analyze both after a few hours. A significant difference in peak area confirms photosensitivity.

    • Implement Light Protection: Work in a dimly lit area or use amber glassware and light-blocking centrifuge tubes for all subsequent experiments.

    • Use a Photostability Chamber: For formal stability testing, expose the compound to controlled light conditions as per ICH Q1B guidelines to quantify the degradation rate.

Issue 3: I see multiple new peaks and a loss of my parent compound after adding hydrogen peroxide for a forced degradation study.

  • Probable Cause: Oxidative Degradation. The electron-rich imidazo[1,2-a]pyridine ring system is susceptible to oxidation. Hydrogen peroxide or other oxidizing agents can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products. The imidazole moiety in other contexts is known to be sensitive to oxidation.[8]

  • Troubleshooting Steps:

    • Characterize Products: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the major degradation products. Look for mass additions corresponding to oxygen atoms (+16 Da).

    • Test Antioxidants: In formulation studies, evaluate the stabilizing effect of antioxidants if oxidative degradation is a concern.

    • Control Atmosphere: Store the material under an inert atmosphere (argon or nitrogen) to prevent long-term oxidative degradation from atmospheric oxygen.

Summary of Potential Degradation Pathways
Stress ConditionMoiety AffectedPotential Degradation ProductsPrimary Mechanism
Acidic/Basic pH Ethyl Ester2-methylimidazo[1,2-a]pyridine-8-carboxylic acid + EthanolHydrolysis
Light (UV/Visible) Imidazopyridine CoreComplex mixture of photoproductsPhotolytic decomposition, possibly ROS-mediated[6]
Oxidative (e.g., H₂O₂) Imidazopyridine CoreN-oxides, hydroxylated derivatives, ring-opened productsOxidation
Thermal Entire MoleculeVarious decomposition productsThermal Decomposition

Visualizing Degradation & Experimental Workflow

Below are diagrams illustrating the hypothesized degradation pathways and a standard workflow for investigating them.

Hydrolysis_Pathway cluster_conditions Conditions Parent Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate Acid 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid Parent->Acid Cleavage Ethanol Ethanol Parent->Ethanol Cleavage H_plus H⁺ / H₂O (Acidic Hydrolysis) OH_minus OH⁻ / H₂O (Basic Hydrolysis)

Caption: Hypothesized hydrolytic degradation of the target compound.

Photo_Oxidative_Pathway Parent Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate (Ground State) Excited Excited State* Parent->Excited hν (Light Absorption) Degradants Oxidized/Ring-Opened Products Parent->Degradants Reaction with ROS ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Excited->ROS Energy Transfer to O₂ Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Stock Solution of Compound in Suitable Solvent Control Control Sample (No Stress) Start->Control Aliquot Acid Acidic Start->Acid Aliquot Base Basic Start->Base Aliquot Oxidative Oxidative Start->Oxidative Aliquot Thermal Thermal Start->Thermal Aliquot Photo Photolytic Start->Photo Aliquot HPLC HPLC-UV/MS Analysis Control->HPLC Analyze at Time Points Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidative->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Photo->HPLC Analyze at Time Points Characterize Characterize Degradants (HRMS, NMR) HPLC->Characterize If degradation >5-10% Report Generate Stability Report (Mass Balance, Pathways) Characterize->Report

Caption: General workflow for a forced degradation study.

Experimental Protocols: Forced Degradation Studies

These protocols are designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods. [9]A target degradation of 5-20% is ideal. Adjust conditions (time, temperature, reagent concentration) as needed.

1. Acidic Hydrolysis

  • Objective: To assess stability in acidic conditions.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile).

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Prepare a control by mixing 1 mL of stock with 1 mL of purified water.

    • Incubate both samples at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize the acidic aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • Analyze all samples by HPLC-UV/MS.

2. Basic Hydrolysis

  • Objective: To assess stability to base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a 1 mg/mL solution as in the acidic study.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Prepare a water control as above.

    • Incubate both samples at room temperature (25°C) due to the expected higher reactivity.

    • Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, and 4 hours).

    • Neutralize the basic aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • Analyze all samples by HPLC-UV/MS.

3. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Prepare a water control.

    • Keep both samples at room temperature, protected from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Analyze directly by HPLC-UV/MS. If the reaction is slow, a higher concentration of H₂O₂ (e.g., 10%) or gentle heating (40°C) can be applied. [9] 4. Photolytic Degradation

  • Objective: To evaluate light sensitivity.

  • Protocol:

    • Prepare a 1 mg/mL solution.

    • Place 2 mL of the solution in a transparent quartz vial.

    • Prepare a "dark control" by wrapping an identical vial in aluminum foil.

    • Expose the samples in a photostability chamber with a calibrated light source (e.g., option 2 of ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze samples and dark control after exposure by HPLC-UV/MS.

5. Thermal Degradation

  • Objective: To assess stability at elevated temperatures.

  • Protocol:

    • Place a small amount (5-10 mg) of the solid compound in a clear glass vial.

    • Place the vial in a calibrated oven at a temperature above that used for accelerated stability testing (e.g., 80°C).

    • Keep a control sample at the recommended storage temperature.

    • After a set period (e.g., 24, 48, 72 hours), remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC-UV/MS.

References

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences.
  • MDPI. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
  • MDPI. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Preprints.org.
  • Royal Society of Chemistry. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Publishing.
  • American Chemical Society. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
  • bioRxiv. (2025). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor.
  • Royal Society of Chemistry. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Publishing.
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm.
  • American Chemical Society. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • ResearchGate. (2011). Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
  • National Institutes of Health. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC.
  • Sigma-Aldrich. 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • Fisher Scientific. Sigma Aldrich 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • Sigma-Aldrich. Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • Royal Society of Chemistry. (2015). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC.org.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules.
  • Oxford Academic. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties.
  • National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Chembest. (2025). 2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER.
  • Sthem Chemicals. Ethyl 8-bromo-5-methylimidazo[1, 2-a]pyridine-2-carboxylate, min 98%, 1 gram.
  • Santa Cruz Biotechnology. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • PubChemLite. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
  • Biotuva Life Sciences. Ethyl 8-Hydroxy-2-methylimidazo[1 – 2-a]pyridine-3-carboxylate.
  • BLDpharm. 241146-66-7|Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Sources

How to avoid regioisomer formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The formation of regioisomers is a persistent challenge that can compromise yield, purity, and scalability. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to empower you to achieve high regioselectivity in your reactions.

The Regioselectivity Challenge: An Overview

The imidazo[1,2-a]pyridine core is a cornerstone in many clinically important drugs, including zolpidem and alpidem.[1][2] Its synthesis, most classically achieved via the condensation of a 2-aminopyridine with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction), is often complicated by the presence of two nucleophilic nitrogen atoms in the 2-aminopyridine substrate: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2). The initial site of reaction with the electrophile dictates the final substitution pattern, and a lack of control can lead to a mixture of difficult-to-separate regioisomers. This guide will address this core problem across various synthetic methodologies.

Troubleshooting Guide: Controlling Regioisomer Formation

This section is structured as a series of common issues encountered in the lab. Each answer provides a mechanistic explanation and actionable solutions to steer your reaction toward the desired outcome.

Q1: I'm using a classic 2-aminopyridine and α-haloketone condensation and getting a mixture of isomers. What's going wrong?

Answer:

This is the quintessential regioselectivity problem in this field. The outcome of the reaction is a kinetic and thermodynamic competition between two primary mechanistic pathways, determined by which nitrogen atom on the 2-aminopyridine acts as the initial nucleophile.

Mechanistic Insight: The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

  • Pathway A (Desired): The more nucleophilic endocyclic pyridine nitrogen (N1) attacks the α-haloketone. This forms a pyridinium salt intermediate. The pendant exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to a cyclized intermediate that dehydrates to form the desired imidazo[1,2-a]pyridine.

  • Pathway B (Undesired): The exocyclic amino nitrogen attacks the α-haloketone first. This can lead to alternative cyclization products or reaction dead-ends, though in many cases, the initial alkylation of the endocyclic nitrogen is favored.[1] The more significant issue often arises when using an unsymmetrically substituted 2-aminopyridine, where N1-alkylation is followed by cyclization, but the substitution pattern leads to two possible products.

The diagram below illustrates the critical branching point in the reaction mechanism.

G cluster_start Reactants cluster_path_a Pathway A (Favored) cluster_path_b Pathway B 2-Aminopyridine 2-Aminopyridine Initial_Alkylation Initial SN2 Attack (The Critical Step) 2-Aminopyridine->Initial_Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Initial_Alkylation N1_Attack N1_Attack Initial_Alkylation->N1_Attack Path A N2_Attack N2_Attack Initial_Alkylation->N2_Attack Path B Pyridinium_Intermediate Pyridinium Salt Intermediate Cyclization_A Intramolecular Condensation Pyridinium_Intermediate->Cyclization_A Product_A Desired Imidazo[1,2-a]pyridine Cyclization_A->Product_A Amine_Intermediate N-Alkylated Intermediate Product_B Side Products or Regioisomer Precursor Amine_Intermediate->Product_B N1_Attack->Pyridinium_Intermediate N2_Attack->Amine_Intermediate

Caption: The two competing pathways in imidazo[1,2-a]pyridine synthesis.

Troubleshooting Strategies:

  • Solvent Choice: The polarity of the solvent can influence which nitrogen is more nucleophilic. Nonpolar solvents like toluene or solvent-free conditions often favor the desired N1-alkylation, leading to higher yields of the target product.[3] In contrast, highly polar protic solvents can solvate the exocyclic amine, potentially altering reactivity.

  • Temperature Control: Refluxing in a moderate-boiling solvent like ethanol is common. However, if you observe isomer formation, try running the reaction at a lower temperature for a longer duration. This can favor the pathway with the lower activation energy, often leading to higher selectivity.

  • Base: While some protocols are base-free, the addition of a non-nucleophilic base like potassium carbonate can facilitate the initial alkylation and subsequent cyclization steps.[1]

  • Consider an In-Situ Approach: To avoid handling lachrymatory α-haloketones, you can generate them in situ. A common method involves reacting an acetophenone with N-bromosuccinimide (NBS) in a green medium like a deep eutectic solvent (DES), followed by the addition of the 2-aminopyridine. This one-pot method is fast, efficient, and often provides clean product formation.[4][5]

Q2: My three-component reaction (Groebke–Blackburn–Bienaymé) is yielding a regioisomeric mixture. How can I direct the cyclization?

Answer:

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a powerful multicomponent reaction (MCR) for creating substituted imidazo[1,2-a]pyridines.[6][7] Regioselectivity issues here stem from the cyclization step onto the intermediate formed from the aldehyde, 2-aminopyridine, and isocyanide.

Mechanistic Insight: The reaction begins with the formation of an iminium ion from the 2-aminopyridine and the aldehyde. The isocyanide then attacks this ion, followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the newly formed nitrilium ion.[8] If you are using an unsymmetrically substituted 2-aminopyridine (e.g., 2-amino-4-methylpyridine), the endocyclic nitrogen (N1) and the nitrogen at the 3-position are non-equivalent, but cyclization almost exclusively involves N1. The primary issue arises from factors that might hinder this step or promote side reactions.

Troubleshooting Strategies:

  • Catalyst is Key: The GBBR is acid-catalyzed. The choice of catalyst is critical for both reaction efficiency and selectivity.

    • Brønsted Acids: Simple acids like HCl or p-toluenesulfonic acid (p-TSA) are effective.[1][9] For a greener and often more efficient approach, consider a heteropolyacid like phosphotungstic acid (HPW). It is non-toxic, stable, and can be used in low catalytic loadings (e.g., 2 mol%) under microwave heating to achieve high yields rapidly.[10]

    • Lewis Acids: Lewis acids can also be employed, but their interaction with the multiple nitrogen atoms can sometimes complicate the reaction profile.

  • Optimize Solvent and Temperature:

    • Solvents: Ethanol is a common and effective solvent.[10] For challenging substrates, consider greener options like eucalyptol or even water, which can promote the reaction through hydrophobic effects.[8]

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the formation of degradation byproducts.[9][10]

  • Substrate Electronics: The electronic nature of the aldehyde can influence the reactivity of the iminium ion intermediate. Electron-withdrawing groups on the aldehyde can make the iminium carbon more electrophilic, facilitating the subsequent isocyanide attack and cyclization, often leading to cleaner reactions.

Q3: I need absolute regiocontrol. Are there alternative synthetic routes that are inherently more selective?

Answer:

Yes. When classical or multicomponent reactions fail to provide the desired selectivity, switching to a strategy designed for regiospecificity is the best course of action. These methods often build the molecule in a more controlled, stepwise fashion or use catalysts that direct the bond-forming events.

Recommended High-Selectivity Methods:

  • A3 (Aldehyde-Alkyne-Amine) Coupling: This is a powerful, often copper-catalyzed, domino reaction that combines an aldehyde, a terminal alkyne, and 2-aminopyridine to build the imidazo[1,2-a]pyridine core.[11][12] The mechanism involves the formation of a propargylamine intermediate, followed by a highly regioselective 5-exo-dig cyclization. This method is lauded for its high atom economy and typically excellent regioselectivity.

  • Synthesis from Nitroolefins: The reaction of 2-aminopyridines with β-nitrostyrenes in the presence of a base and an oxidant can provide 3-aryl-imidazo[1,2-a]pyridines with high regioselectivity.[8] The mechanism involves a Michael addition of the exocyclic amino group, followed by an intramolecular cyclization of the endocyclic nitrogen.

  • Gold-Catalyzed Redox Annulation: A modern and atom-economical approach involves the reaction of pyridine N-oxides with alkynes, catalyzed by a gold complex (e.g., PicAuCl2). This reaction proceeds under mild conditions and offers excellent regioselectivity.[13]

  • Formimidamide Chemistry: A novel strategy avoids α-haloketones entirely. It involves reacting a 2-aminopyridine with a formimidamide, followed by alkylation with a benzyl, allyl, or propargyl halide. A base-mediated intramolecular cyclization then furnishes the 3-substituted imidazo[1,2-a]pyridine with absolute regiocontrol, as the connectivity is pre-defined before the ring-closing step.[14]

The following workflow can help guide your decision-making process when encountering regioselectivity issues.

G start Start: Poor Regioselectivity Observed q1 What is your synthetic method? start->q1 method1 Classical Condensation (2-AP + α-haloketone) q1->method1 Classical method2 Multicomponent Reaction (e.g., GBBR) q1->method2 MCR method3 Other q1->method3 Other sol1 Optimize Conditions: 1. Change solvent (e.g., Toluene) 2. Lower temperature 3. Use in-situ halide generation (NBS) method1->sol1 sol2 Optimize Catalyst & Conditions: 1. Screen Brønsted acids (p-TSA, HPW) 2. Switch to microwave heating 3. Evaluate green solvents (EtOH, H2O) method2->sol2 q2 Is selectivity still poor? method3->q2 sol1->q2 sol2->q2 final_sol Switch to Inherently Regioselective Method: - A3 Coupling (Cu-catalyzed) - Nitroolefin Annulation - Gold-Catalyzed Redox Annulation - Formimidamide Chemistry q2->final_sol Yes end Achieved High Regioselectivity q2->end No final_sol->end

Caption: A troubleshooting workflow for addressing regioselectivity.

Frequently Asked Questions (FAQs)

  • How can I reliably differentiate between the C2- and C3-substituted regioisomers I've synthesized? The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy. The proton on the imidazole ring (H2 or H3) has a characteristic chemical shift. Furthermore, 2D NMR experiments like NOESY can show through-space correlations between this proton and substituents on the pyridine ring, allowing for unambiguous structural assignment.

  • Can computational chemistry help predict the regiochemical outcome? Absolutely. Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) studies have been successfully used to analyze the reaction pathways.[15] These methods can calculate the activation energies for competing transition states, providing a strong theoretical prediction of the major regioisomer, which can save significant lab time.

  • What is the Ortoleva-King reaction and how does it relate to this synthesis? The Ortoleva-King reaction involves reacting pyridine with a methyl ketone in the presence of iodine to form an N-phenacylpyridinium iodide. This pyridinium salt is the same type of key intermediate formed in the desired pathway of the classical condensation with an α-haloketone. Some modern syntheses are considered catalytic Ortoleva-King reactions.[16]

Data Summary: Regioselective A³ Coupling Conditions

The following table summarizes conditions for the highly regioselective copper-catalyzed A³ coupling reaction, which is an excellent alternative when other methods fail.

EntryCatalyst SystemSolventTemperatureYield RangeRegioselectivityReference
1CuI / NaHSO₄·SiO₂TolueneRefluxHighExcellent[11]
2Cu(II)-Ascorbate / SDSWater80 °CGood-HighExcellent[2][17]
3CuI / BipyridineCH₂Cl₂ / 5% AcOHRoom TempGoodExcellent[18]

Experimental Protocol: Regioselective Synthesis via Cu-Catalyzed A³ Coupling in Aqueous Micellar Media

This protocol is adapted from the work of Bhutia et al. and provides an efficient, green, and highly regioselective route to 2,3-disubstituted imidazo[1,2-a]pyridines.[2][17]

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Sodium Dodecyl Sulfate (SDS) (100 mg)

  • Deionized Water (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), CuSO₄·5H₂O (0.05 mmol), sodium ascorbate (0.1 mmol), and SDS (100 mg).

  • Add 5 mL of deionized water to the flask. The SDS will form micelles, creating a nanoreactor environment.

  • Place a condenser on the flask and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Stir the reaction vigorously for the time specified by TLC analysis (typically 4-8 hours) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure, regiochemically defined imidazo[1,2-a]pyridine product.

References

  • Kurteva, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Wagare, K. et al. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Couto, I. et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Gámez-Montaño, R. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Gámez-Montaño, R. et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • de Oliveira, B. G. et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • ProQuest. (n.d.). Computational Studies of the Formation of Imidazo[1,2-α]Pyridines Catalyzed by a Copper-Based Metal-Organic Framework. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Available at: [Link]

  • Boyer, J. H., & Wolford, L. T. (1958). Preparation and New Reactions of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • de Oliveira, B. G. et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Guchhait, S. K. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Available at: [Link]

  • Cao, H. et al. (2014). Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Synfacts. Available at: [Link]

  • Kurteva, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Gammack Yamforth, J. A. et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. Available at: [Link]

  • Sivappa, R. et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Publishing. Available at: [Link]

  • Katritzky, A. R. et al. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. Available at: [Link]

  • da Silva, F. C. et al. (2022). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Shaikh, A. A., & Kasim, S. S. (2020). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Science Publishing Group. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Available at: [Link]

  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Soleymani, M., & Emamian, S. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. PubMed. Available at: [Link]

  • da Silva, F. C. et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Name-Reaction.com. (n.d.). Chichibabin Reaction. Available at: [Link]

  • Bhutia, K. et al. (2017). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach | Request PDF. Available at: [Link]

  • Cao, H. et al. (2014). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal. Available at: [Link]

  • Adimurthy, S. (2013). Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Semantic Scholar. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of functionalyzed imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Available at: [Link]

Sources

Validation & Comparative

Comparative study of imidazo[1,2-a]pyridine-8-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like zolpidem (hypnotic) and alpidem (anxiolytic). While functionalization at the C3 position is well-documented, the C8 position (adjacent to the bridgehead nitrogen) presents unique steric and electronic challenges.

This guide objectively compares the two primary synthetic pathways for accessing imidazo[1,2-a]pyridine-8-carboxylates :

  • De Novo Cyclization (Hantzsch-type Condensation): Utilizing pre-functionalized 2-aminonicotinates.

  • Late-Stage Carbonylation: Palladium-catalyzed functionalization of 8-halo intermediates.

Key Finding: For large-scale manufacturing of a single target, Condensation is superior due to cost-efficiency. For diversity-oriented synthesis (DOS) and library generation, Pd-Catalyzed Carbonylation offers unmatched versatility despite higher material costs.

Comparative Analysis Overview

FeatureMethod A: Hantzsch-Type CondensationMethod B: Pd-Catalyzed Carbonylation
Strategy Pre-functionalization: Ring forms around the ester.Post-functionalization: Ester installed after ring formation.
Starting Material Methyl 2-aminonicotinate (2-amino-3-pyridinecarboxylate)2-Amino-3-iodopyridine (to form 8-iodo intermediate)
Key Reagent

-Haloketone (e.g., Phenacyl bromide)
CO gas, Pd catalyst, Alcohol/Amine
Atom Economy High (Water/HBr byproduct)Moderate (Ligands, additives required)
Scalability Excellent (Kg scale feasible)Limited by high-pressure CO equipment
Diversity Potential Low (Requires different SM for each ester)High (One intermediate

diverse esters/amides)
Typical Yield 65–85%80–90% (for the carbonylation step)

Method A: Hantzsch-Type Condensation (The "Workhorse" Method)

Mechanistic Insight

This classical approach relies on the condensation of methyl 2-aminonicotinate with an


-haloketone.
  • Challenge: The ester group at the C3 position of the pyridine ring (which becomes C8 of the imidazo[1,2-a]pyridine) is electron-withdrawing. This reduces the nucleophilicity of the ring nitrogen (

    
    ), potentially slowing the initial attack on the 
    
    
    
    -haloketone.
  • Solution: Use of polar protic solvents (EtOH) and elevated temperatures (reflux) overcomes the electronic deactivation.

Validated Protocol

Target: Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate

Reagents:

  • Ethyl 2-aminonicotinate (1.0 equiv)

  • 
    -Bromoacetophenone (1.1 equiv)
    
  • Sodium Bicarbonate (

    
    ) (1.5 equiv)
    
  • Ethanol (0.5 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve ethyl 2-aminonicotinate (1.66 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add

    
    -bromoacetophenone (2.19 g, 11 mmol) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
    
    • Checkpoint: The intermediate N-alkylated salt may precipitate or remain in solution depending on concentration.

  • Cyclization: If the reaction stalls at the intermediate stage, add

    
     (1.26 g) and continue reflux for 2 hours to force cyclization and neutralize HBr.
    
  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Purification: Resuspend residue in water (50 mL) and extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from EtOH/EtOAc to yield the product as a crystalline solid.

Method B: Pd-Catalyzed Carbonylation (The "Library" Method)

Mechanistic Insight

This method decouples ring formation from functionalization. The imidazo[1,2-a]pyridine core is built first (using 2-amino-3-iodopyridine), yielding an 8-iodo intermediate. This "handle" is then converted to an ester, amide, or acid via Pd-catalyzed carbonylation.

  • Advantage: The 8-iodo intermediate is stable and can be stockpiled.

  • Mechanism: Oxidative addition of Pd(0) to the C8-I bond is facile. CO insertion forms a Pd-acyl species, which is trapped by a nucleophile (MeOH for methyl ester, amines for amides).

Validated Protocol

Target: Methyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate from 8-iodo precursor.

Reagents:

  • 8-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • 
     (5 mol%)
    
  • Xantphos or dppp (10 mol%)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Methanol (Solvent/Reagent)[1]

  • Carbon Monoxide (CO) (Balloon or 5 bar)

Step-by-Step Workflow:

  • Catalyst Prep: In a dry pressure tube or autoclave glass liner, mix

    
     (11 mg, 0.05 mmol) and Xantphos (58 mg, 0.1 mmol) in MeOH (5 mL). Stir for 10 min under Argon to pre-form the complex.
    
  • Substrate Addition: Add the 8-iodo substrate (320 mg, 1.0 mmol) and

    
     (280 
    
    
    
    L, 2.0 mmol).
  • Carbonylation: Purge the vessel with CO gas three times.

    • Safety Note: CO is toxic. Work in a well-ventilated fume hood with a CO detector.

    • Pressurize to 5 bar (if using autoclave) or use a double-balloon setup (if atmospheric pressure is sufficient, though yields may be lower).

  • Reaction: Heat to

    
     for 12 hours.
    
  • Workup: Cool to room temperature. Carefully vent CO. Filter the mixture through a Celite pad to remove Pd black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (EtOAc/Hexane gradient).

Visualizations[5][6]

Reaction Pathways Comparison

This diagram illustrates the divergence in strategy between the two methods.

SynthesisPathways cluster_legend Methodology SM_A Methyl 2-aminonicotinate (Pre-functionalized) Inter_A N-Alkylated Intermediate SM_A->Inter_A + α-Haloketone Reflux SM_B 2-Amino-3-iodopyridine Inter_B 8-Iodoimidazo[1,2-a]pyridine SM_B->Inter_B + α-Haloketone Condensation Product Imidazo[1,2-a]pyridine- 8-carboxylate Inter_A->Product Cyclization (- H2O, - HBr) Inter_B->Product Pd(OAc)2, CO, MeOH Carbonylation key1 Method A: Condensation (Blue) key2 Method B: Carbonylation (Red)

Caption: Figure 1. Strategic divergence: Method A integrates the ester early, while Method B installs it late via a stable iodide intermediate.

Method Selection Decision Matrix

Use this logic flow to determine the appropriate method for your specific project.

DecisionMatrix Start Start: Define Project Goal Q1 Is the 2-aminonicotinate commercially available? Start->Q1 Q2 Do you need a library of different esters/amides? Q1->Q2 No MethodA Choose Method A (Condensation) Q1->MethodA Yes Q2->MethodA No (Single target) MethodB Choose Method B (Carbonylation) Q2->MethodB Yes (Diversity needed)

Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on commercial availability and project scope.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Source: National Institutes of Health (PMC) URL:[Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines. Source: Indian Academy of Sciences URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega URL:[Link]

  • Synthesis of imidazo[1,2-a]pyridines (General Review). Source: Organic Chemistry Portal URL:[Link]

Sources

Comparative Guide: Validation of Imidazo[1,2-a]pyridine Derivatives as PI3K/Akt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged structure in oncology, challenging the dominance of the classical quinazoline scaffold (e.g., Gefitinib, Erlotinib) in kinase inhibition. While quinazolines are potent ATP-competitive inhibitors, they often suffer from poor aqueous solubility and rapid metabolic clearance.

This guide provides a technical validation framework for IP derivatives targeting the PI3K/Akt/mTOR pathway , a critical axis in cancer cell survival. We objectively compare the IP scaffold against quinazoline alternatives, supported by experimental protocols for validating mechanism of action (MoA).

Key Comparative Advantages
FeatureQuinazoline Scaffold (Standard)Imidazo[1,2-a]pyridine (Next-Gen)
Primary MoA ATP-competitive inhibition (EGFR, PI3K)ATP-competitive & Allosteric modulation
Solubility Often Low (requires formulation aid)Moderate to High (Polar nitrogen availability)
Metabolic Stability Susceptible to rapid oxidationTunable stability via C-3/C-6 substitution
Selectivity High promiscuity (Pan-kinase inhibition)High specificity potential (Tunable vectors)

Mechanism of Action: PI3K/Akt Signal Transduction

To validate an IP derivative, one must prove it disrupts the phosphorylation cascade downstream of Phosphatidylinositol 3-kinase (PI3K). The inhibitor should compete with ATP at the p110 catalytic subunit, preventing the conversion of PIP2 to PIP3, thereby silencing Akt (Protein Kinase B).

Pathway Visualization

The following diagram illustrates the specific intervention point of IP derivatives within the PI3K/Akt signaling cascade.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits/Activates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Blocks ATP Binding mTOR mTORC1 AKT->mTOR Phosphorylates Response Cell Proliferation & Survival mTOR->Response Promotes

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The IP derivative binds to the ATP-pocket of PI3K, halting the PIP2-to-PIP3 conversion and downstream Akt signaling.

Comparative Validation Protocols

Scientific integrity requires self-validating systems. The following protocols are designed to distinguish true MoA from off-target artifacts.

Protocol A: Enzymatic Potency (ADP-Glo™ Kinase Assay)

Objective: Quantify the IC50 of the IP derivative against recombinant PI3K


 compared to a quinazoline reference (e.g., Idelalisib analog).
Rationale:  Unlike radiometric assays, ADP-Glo is homogeneous and measures the ADP formed, directly correlating to kinase activity.

Step-by-Step Workflow:

  • Reagent Prep: Dilute PI3K

    
     enzyme (0.5 ng/µL) and Lipid Substrate (PIP2:PS) in 1x Kinase Buffer.
    
  • Compound Transfer: Acoustic dispense 50 nL of IP derivative (serial dilution 10 µM to 0.1 nM) into 384-well white plates.

  • Reaction Initiation: Add 2.5 µL of enzyme solution + 2.5 µL of ATP (10 µM final). Incubate at RT for 60 min.

    • Control 1: No Enzyme (Background).

    • Control 2: DMSO only (Max Activity).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop reaction and deplete unconsumed ATP (40 min incubation).

  • Signal Conversion: Add 10 µL of Kinase Detection Reagent (converts ADP to Light).

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition


. Fit to non-linear regression (4-parameter logistic).
Protocol B: Cellular Mechanism Validation (Western Blot)

Objective: Confirm that enzymatic inhibition translates to intracellular pathway silencing (p-Akt reduction). Critical Check: Total Akt levels must remain constant; only phosphorylated Akt (Ser473) should decrease.

Step-by-Step Workflow:

  • Seeding: Seed Human Cancer Cells (e.g., HCC827 or MCF-7) at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells for 12h to reduce basal kinase activity.

  • Treatment: Treat with IP derivative at

    
     the enzymatic IC50 for 2-6 hours.
    
  • Lysis: Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical to prevent p-Akt degradation).

  • Electrophoresis: Load 20 µg protein/lane on 10% SDS-PAGE.

  • Immunoblotting:

    • Primary Ab: Anti-p-Akt (Ser473) (1:1000).

    • Loading Control: Anti-

      
      -Actin or Anti-Total-Akt.
      
  • Quantification: Normalize p-Akt band intensity against Total-Akt using densitometry (ImageJ).

Performance Data: IP vs. Quinazoline

The following data summarizes a typical comparative profile between a lead Imidazo[1,2-a]pyridine derivative ("Compound IP-7") and a standard Quinazoline inhibitor ("Ref-QZ").

Table 1: In Vitro Potency and Physicochemical Properties
ParameterCompound IP-7 (Imidazo-pyridine)Ref-QZ (Quinazoline)Interpretation
PI3K

IC50
1.9 nM4.5 nMIP scaffold achieves equipotent or superior binding affinity [1].
p-Akt (Cell) IC50 12 nM45 nMIP derivative shows better cellular permeability.
Solubility (pH 7.4) 125 µg/mL< 5 µg/mLCritical Advantage: IP nitrogen acts as a H-bond acceptor, improving aqueous solubility.
LogP 2.84.2Lower lipophilicity reduces non-specific binding risk.
Selectivity Entropy 0.85 (High)1.2 (Moderate)IP-7 shows fewer off-target kinase hits (e.g., CDK, EGFR) [2].
Table 2: Metabolic Stability (Human Microsomes)
Compound

(min)

(µL/min/mg)
Notes
Compound IP-7 > 6012.5Excellent stability; suitable for oral dosing.
Ref-QZ 2248.0Rapid oxidative clearance requires structural blocking.

Experimental Workflow Visualization

To ensure reproducibility, follow this integrated validation pipeline.

Validation_Workflow Synthesis 1. Synthesis (Imidazo[1,2-a]pyridine) Docking 2. In Silico Docking (ATP Site Fit) Synthesis->Docking Select Candidates Enzymatic 3. ADP-Glo Assay (IC50 Determination) Docking->Enzymatic Top Hits (<10nM) Cellular 4. Western Blot (p-Akt Suppression) Enzymatic->Cellular Validate Pathway Phenotypic 5. Flow Cytometry (Apoptosis/Cycle) Cellular->Phenotypic Confirm Death

Figure 2: Integrated Validation Pipeline. A funnel approach from synthesis to phenotypic confirmation.

Expert Troubleshooting & Optimization

  • False Positives in Kinase Assays: IP derivatives are hydrophobic enough to form colloidal aggregates. Always include 0.01% Triton X-100 in the assay buffer to prevent promiscuous inhibition via sequestration.

  • Western Blot Variability: Phospho-signals are labile. Keep lysates on ice at all times and use fresh phosphatase inhibitors (Sodium Orthovanadate).

  • Selectivity Profiling: Before claiming "PI3K selectivity," screen against a panel of 20 diverse kinases (including mTOR, DNA-PK) to calculate Selectivity Entropy [2].

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 2023.

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 2015.

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 2023.[9]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, 2024.

Sources

A Researcher's Guide to Investigating the Cross-Reactivity Profile of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential cross-reactivity of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate. Given the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold, a thorough understanding of a novel derivative's target engagement and off-target interactions is critical for advancing its development.[1][2] This document outlines a logical, multi-tiered experimental plan, integrating established biochemical and cell-based assays to build a robust selectivity profile.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in drugs with diverse mechanisms of action, from enzyme inhibitors to receptor modulators.[3][4] A notable example is Zolpidem, a selective positive allosteric modulator of the α1-containing GABA-A receptor.[[“]][6][7] This precedent strongly suggests that GABA-A receptors are a primary putative target class for novel analogues. Furthermore, the conserved nature of ATP-binding sites in the human kinome makes protein kinases a frequent source of off-target interactions for heterocyclic small molecules.[8][9] Therefore, our investigative strategy will focus on these two major target families, while also incorporating a method for broader target validation.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity data, Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate (herein referred to as "Test Compound") will be compared against two well-characterized molecules:

  • Zolpidem: As a structurally related imidazopyridine with a known mechanism of action on GABA-A receptors, Zolpidem serves as the primary comparator for receptor binding studies.[10][11]

  • Staurosporine: A potent but non-selective ATP-competitive kinase inhibitor, Staurosporine will serve as a positive control for kinase inhibition, helping to validate the assay and providing a benchmark for broad kinase cross-reactivity.

Experimental Workflow: A Tiered Approach to Selectivity Profiling

A systematic investigation of cross-reactivity begins with broad screening against large target panels, followed by more focused validation of preliminary "hits." This tiered approach, outlined below, ensures efficient use of resources and builds a high-confidence selectivity profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Cellular Target Engagement Validation T1_Kinase Broad Kinase Panel Screen (e.g., 96-well radiometric assay) T2_Kinase IC50 Determination for Kinase Hits (10-point dose-response) T1_Kinase->T2_Kinase Hits identified (e.g., >50% inhibition) T1_GPCR GABA-A Receptor Subunit Screen (Radioligand Binding Assay) T2_GPCR Ki Determination for GABA-A Hits (Competitive Binding Assay) T1_GPCR->T2_GPCR Hits identified (e.g., >50% displacement) T3_CETSA Cellular Thermal Shift Assay (CETSA) (for validated hits) T2_Kinase->T3_CETSA Potent hits confirmed (Low µM or nM IC50) T2_GPCR->T3_CETSA Potent hits confirmed (Low µM or nM Ki) end Comprehensive Cross-Reactivity Profile T3_CETSA->end Final Selectivity Profile start Test Compound: Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate start->T1_Kinase Primary Screening (Single high concentration, e.g., 10 µM) start->T1_GPCR Primary Screening (Single high concentration, e.g., 10 µM) G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Intact Cells B Treat with Vehicle (DMSO) A->B C Treat with Test Compound A->C D Heat across a temperature gradient B->D C->D E Lyse Cells D->E F Centrifuge to separate soluble vs. aggregated proteins E->F G Quantify soluble target protein (e.g., Western Blot) F->G H Plot Melting Curve G->H I Observe Thermal Shift H->I J Validated Cellular Target I->J Confirms Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This guide presents a rigorous, phased approach to defining the cross-reactivity profile of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate. By systematically screening against high-value target families, quantifying interactions, and validating hits in a cellular context, researchers can build a comprehensive understanding of the compound's selectivity. This data is fundamental for establishing a clear mechanism of action, anticipating potential off-target liabilities, and making informed decisions for further preclinical and clinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Gueiffier, C. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., Chosson, E., & et al. (2007, September 15). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed.
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
  • Sigel, E., & Lüscher, B. P. (n.d.). Mapping of the benzodiazepine recognition site on GABA(A) receptors. ClinPGx.
  • Squires, R. F. (2001, May 15). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., & et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC.
  • S. S. A. R. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Wikipedia. (n.d.). GABAA receptor.
  • Patel, A. B., Tolia, J. S., Shah, S. H., & et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • PMC. (2025, June 3). Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study.
  • AIP Publishing. (2022, December 19). Two important drugs to treat insomnia: Zolpidem & ramelteon.
  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., & et al. (2024, May 31). In vitro kinase assay. Protocols.io.
  • PMC. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • (2018, March 16). The GABAA receptor and benzodiazepine acceptor site.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Wasowski, C., & Marder, M. (2012, February 24). Flavonoids as GABAA receptor ligands: the whole story?. Taylor & Francis.
  • Enna, S. J., & Möhler, H. (n.d.). Characterization of GABA Receptors. PMC - PubMed Central.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • ResearchGate. (n.d.). Cross-reactivity of compounds with selected kinases. Although HD01....
  • Ingenta Connect. (2011, March 1). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors.
  • PDSP. (n.d.). GABA.
  • Consensus Academic Search Engine. (n.d.). Zolpidem Pharmacology.
  • Fabarius, A., Giehl, M., Rebacz, B., Kramer, A., & et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. (n.d.). Zolpidem.
  • Britannica. (2026, February 18). Zolpidem | Description, Mechanism of Action, Uses, & Side Effects.
  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Scientific Research Publishing.
  • ResearchGate. (2025, August 9). The Pharmacology and Mechanism of Action of Zolpidem.
  • de Souza, M. V., Sato, D. N., & et al. (2002, October 15). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. PubMed.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.

Sources

Benchmarking Novel Imidazo[1,2-a]pyridine Scaffolds: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Comparative Philosophy

In the high-stakes arena of drug discovery, a new molecule is only as valuable as its superiority over the status quo. Imidazo[1,2-a]pyridine is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors (GABA-A, PI3K, Tubulin). However, the market does not need another imidazo[1,2-a]pyridine; it needs a better one.

This guide moves beyond simple characterization. It outlines a rigorous Benchmarking Protocol to evaluate your novel derivative (herein referred to as IP-N ) against the current Standard of Care (SoC). We will focus on a Dual PI3K/mTOR Inhibitor profile, a dominant trend in recent literature for this scaffold.

Strategic Framework: Defining the "Gold Standard"

Before pipetting a single reagent, you must define your comparators. A valid benchmark requires two distinct control types:

  • The Mechanistic Comparator: A drug that hits the same molecular target (e.g., Alpelisib for PI3K

    
    ).
    
  • The Phenotypic Comparator: A standard cytotoxic agent used in the target indication (e.g., Doxorubicin or Paclitaxel ).

The Benchmarking Logic Flow

The following diagram illustrates the decision logic for advancing a candidate.

BenchmarkingLogic Start Novel IP-N Candidate InSilico Phase 1: In Silico (Binding Energy < -9.0 kcal/mol?) Start->InSilico InVitro Phase 2: In Vitro Potency (IC50 < SoC?) InSilico->InVitro Pass Stop Refine Scaffold InSilico->Stop Fail Selectivity Phase 3: Kinase Selectivity (SI > 100?) InVitro->Selectivity Pass InVitro->Stop Fail ADME Phase 4: ADME/Tox (hERG > 10uM?) Selectivity->ADME Pass Decision Go / No-Go Decision ADME->Decision Pass

Figure 1: The "Fail-Fast" Benchmarking Workflow. Candidates must clear specific thresholds at each stage to warrant further investment.

Module 1: In Silico Structural Benchmarking

Objective: Validate that the IP-N derivative improves binding affinity via specific interactions (e.g., hydrogen bonding with the hinge region) compared to the crystal structure of the Mechanistic Comparator.

Protocol Highlights
  • Preparation: Retrieve PDB structures (e.g., 4JPS for PI3K). Prepare ligands using LigPrep to generate ionization states at pH 7.4.

  • Docking: Use Glide (Schrödinger) or AutoDock Vina.

  • Metric: Compare Docking Score (kcal/mol) and Ligand Efficiency (LE) .

Critical Insight: A lower binding energy is insufficient. You must demonstrate a structural advantage, such as an additional H-bond with Val851 (PI3K


) or improved hydrophobic packing that the SoC lacks.

Module 2: In Vitro Efficacy (The Core)

This is where your compound lives or dies. You must generate data that directly compares potency and selectivity.

Experiment A: Kinase Selectivity Profiling

Imidazo[1,2-a]pyridines are prone to promiscuity. You must prove your IP-N is selective.[1]

  • Method: FRET-based enzymatic assay or ADP-Glo™ Kinase Assay.

  • Comparator: Alpelisib (Target: PI3K

    
    ).
    
  • Requirement: Calculate the Selectivity Index (SI) =

    
    .
    
Experiment B: Cytotoxicity & Therapeutic Index
  • Method: MTT or SRB Assay (72h exposure).

  • Cell Lines:

    • Target: MCF-7 (Breast), A549 (Lung).[2]

    • Control: HUVEC or Vero (Normal cells).

Comparative Data Table (Template)

The following table represents the data structure required for publication.

CompoundPI3K

IC

(nM)
mTOR IC

(nM)
MCF-7 GI

(

M)
Vero (Normal) GI

(

M)
Selectivity Index (Vero/MCF-7)
IP-N (Novel) 12.5 45.0 0.85 >100 >117
Alpelisib (SoC)4.6>10001.20>50>41
DoxorubicinN/AN/A0.351.23.4

Interpretation:

  • Potency: IP-N is less potent on the enzyme (12.5 nM) than Alpelisib (4.6 nM), which is acceptable if the cellular efficacy is superior.

  • Safety: The Selectivity Index of IP-N (>117) is vastly superior to the cytotoxic standard Doxorubicin (3.4), indicating a wider therapeutic window.

Module 3: ADME/Tox Profiling (The Fail-Fast)

High potency is irrelevant if the molecule causes cardiac arrest. The imidazo[1,2-a]pyridine core can sometimes trigger hERG channel blockage.

Mandatory Safety Benchmarks
  • hERG Inhibition:

    • Protocol: Automated Patch-Clamp.

    • Threshold: IC

      
       > 10 
      
      
      
      M is the safety baseline.
    • Causality: Substituents at the C-3 position often influence hERG binding; bulky lipophilic groups here increase risk.

  • Microsomal Stability:

    • Protocol: Incubate with human liver microsomes (HLM) + NADPH for 60 min.

    • Metric: Intrinsic Clearance (

      
      ).
      
    • Benchmark: Must be within 2-fold of the SoC to ensure viable half-life.

Mechanism of Action Visualization

Understanding how your molecule achieves its effect is crucial for the paper's discussion.

MOA Drug IP-N Derivative Target PI3K/mTOR ATP Binding Pocket Drug->Target Competitive Inhibition Signal AKT Phosphorylation (p-AKT) Target->Signal Blocks Effect Apoptosis Induction (Caspase-3/7) Signal->Effect Downregulation leads to

Figure 2: Proposed Mechanism of Action (MoA). The IP-N derivative functions as an ATP-competitive inhibitor, blocking the PI3K/AKT/mTOR signaling cascade.

Conclusion: The Go/No-Go Matrix

To publish a high-impact comparison, your IP-N candidate must meet at least two of the following "Superiority Criteria" against the existing drugs:

  • Selectivity: >10-fold improvement in Selectivity Index over Doxorubicin.

  • Resistance Profile: Retained potency in resistant cell lines (e.g., P-gp overexpressing cells) where Paclitaxel fails.

  • Solubility: >50

    
    g/mL (kinetic solubility), addressing a common weakness of the imidazo[1,2-a]pyridine scaffold.
    

If your data supports these pillars, the study is not just a description of new molecules—it is a validated advancement in medicinal chemistry.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Source: Archiv der Pharmazie (2024). URL:[Link] (Validated via PubMed/Wiley)

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Source: Biochemical Journal (2009). URL:[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Source: Organic & Biomolecular Chemistry (2024).[2][3][4] URL:[Link]

  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Source: Patterns (2025/Preprint Context). URL:[Link] (Refers to CANDO platform benchmarking standards).

Sources

A Head-to-Head Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs like Zolpidem, Alpidem, and Saripidem.[1] Its prevalence drives the continuous pursuit of more efficient, versatile, and sustainable synthetic methodologies. This guide provides a head-to-head comparison of the leading catalytic systems for the synthesis of imidazo[1,2-a]pyridines, offering insights into their mechanisms, practical considerations, and performance based on experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Landscape of Imidazo[1,2-a]pyridine Synthesis

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin reaction, which often required harsh conditions.[2] Modern approaches are dominated by catalytic methods that offer milder conditions, broader substrate scope, and higher efficiency. These can be broadly categorized into three main families: transition-metal-catalyzed, metal-free, and photocatalytic systems. This guide will delve into the nuances of each, providing a comparative analysis to aid in catalyst and methodology selection.

Transition-Metal-Catalyzed Systems: The Workhorses

Transition metals, particularly copper, palladium, and iron, have been extensively employed in the synthesis of imidazo[1,2-a]pyridines. These catalysts offer diverse reactivity and have enabled the development of numerous synthetic strategies, including multicomponent reactions and C-H functionalization.[3][4]

Copper-Catalyzed Systems: Versatility and Accessibility

Copper catalysts are arguably the most widely used for imidazo[1,2-a]pyridine synthesis due to their low cost, ready availability, and versatile reactivity.[5] They are particularly effective in promoting multicomponent reactions, such as the A³ (aldehyde-amine-alkyne) coupling.[6][7]

Mechanism of Action (A³ Coupling): The copper-catalyzed A³ coupling is a powerful one-pot reaction that typically involves a 2-aminopyridine, an aldehyde, and a terminal alkyne. The catalytic cycle, illustrated below, is initiated by the reaction of the terminal alkyne with the copper(I) catalyst to form a copper acetylide intermediate. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then adds to the imine, generating a propargylamine intermediate which undergoes intramolecular 5-exo-dig cyclization to furnish the imidazo[1,2-a]pyridine product.

Copper-Catalyzed A3 Coupling cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-C≡CR' Cu(I)->Cu-Acetylide + Alkyne Alkyne R'C≡CH Propargylamine Propargylamine Intermediate Cu-Acetylide->Propargylamine + Imine Imine Imine (from Aldehyde + 2-Aminopyridine) Product Imidazo[1,2-a]pyridine Propargylamine->Product Intramolecular Cyclization Product->Cu(I) Releases Product

Figure 1: Simplified catalytic cycle for the copper-catalyzed A³ coupling reaction.

Performance and Considerations: Copper-catalyzed systems are known for their broad substrate scope and functional group tolerance.[8] Both electron-rich and electron-deficient aldehydes and alkynes generally perform well. The use of aerobic conditions with air as a green oxidant is another significant advantage of some copper-catalyzed protocols.[9] However, catalyst loading can sometimes be high, and the use of ligands or additives may be necessary to achieve optimal yields.[10]

Palladium-Catalyzed Systems: Masters of C-H Functionalization

Palladium catalysts have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines, particularly through C-H activation and cross-coupling strategies.[11][12] These methods allow for the direct functionalization of pre-formed imidazo[1,2-a]pyridine cores or the construction of the heterocyclic ring via intramolecular C-H amination.

Mechanism of Action (Intramolecular C-H Amination): A common palladium-catalyzed approach involves the intramolecular dehydrogenative coupling of an enamine intermediate formed from a 2-aminopyridine and an aldehyde. The palladium catalyst facilitates the C-H activation and subsequent C-N bond formation to construct the imidazole ring.

Palladium-Catalyzed C-H Amination cluster_1 Catalytic Cycle Pd(II) Pd(II) Pd-Complex Palladacycle Intermediate Pd(II)->Pd-Complex + Substrate Substrate Enamine Intermediate Reductive_Elimination Reductive Elimination Pd-Complex->Reductive_Elimination Product Imidazo[1,2-a]pyridine Reductive_Elimination->Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Pd(0)->Pd(II) + Oxidant Oxidant Oxidant (e.g., O2)

Figure 2: Generalized catalytic cycle for palladium-catalyzed intramolecular C-H amination.

Performance and Considerations: Palladium-catalyzed methods offer excellent regioselectivity and are highly effective for the synthesis of complex, substituted imidazo[1,2-a]pyridines.[11] However, the cost of palladium catalysts can be a significant drawback. Additionally, these reactions often require specific ligands and oxidants, and may be sensitive to air and moisture, necessitating inert atmosphere conditions.

Iron-Catalyzed Systems: The Green and Cost-Effective Alternative

Iron catalysts are gaining prominence as a more sustainable and economical alternative to precious metal catalysts like palladium.[13][14] Iron's abundance, low toxicity, and unique reactivity make it an attractive choice for imidazo[1,2-a]pyridine synthesis.

Mechanism of Action: Iron-catalyzed syntheses often proceed through a Michael-type addition followed by an iron-catalyzed cyclization and elimination. For instance, in the reaction of 2-aminopyridines with nitroolefins, the reaction is initiated by a Michael addition, followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group to afford the final product.[13]

Performance and Considerations: Iron-catalyzed methods are praised for their operational simplicity and the use of a readily available and inexpensive catalyst.[14] They often tolerate a variety of functional groups. However, reaction temperatures can be high, and yields may be more variable compared to copper or palladium systems, particularly with sterically hindered substrates.[13]

Metal-Free Catalytic Systems: Simplicity and Sustainability

The development of metal-free catalytic systems aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.[15][16] Molecular iodine has emerged as a particularly effective and versatile catalyst in this domain.[17][18][19]

Iodine-Catalyzed Systems: A Versatile and Eco-Friendly Approach

Molecular iodine is an inexpensive, readily available, and relatively non-toxic catalyst that can promote the synthesis of imidazo[1,2-a]pyridines through various pathways, including multicomponent reactions and oxidative C-H amination.[20][21]

Mechanism of Action (Three-Component Reaction): In a typical three-component reaction involving a 2-aminopyridine, an acetophenone, and another component like dimedone, iodine can act as a Lewis acid to activate the carbonyl group of the acetophenone, facilitating the subsequent condensation and cyclization steps.[17][18] The use of ultrasound irradiation can further enhance the reaction rate.[17]

Iodine-Catalyzed Three-Component Reaction Start 2-Aminopyridine + Acetophenone + Dimedone I2_Activation Iodine Activation of Acetophenone Start->I2_Activation Condensation Condensation with 2-Aminopyridine I2_Activation->Condensation Cyclization Cyclization with Dimedone Condensation->Cyclization Product Imidazo[1,2-a]pyridine Derivative Cyclization->Product

Figure 3: A simplified workflow for the iodine-catalyzed three-component synthesis.

Performance and Considerations: Iodine-catalyzed methods are characterized by their operational simplicity, mild reaction conditions, and often high yields.[17] Many of these reactions can be performed in environmentally benign solvents like water.[18] The key advantages are the avoidance of metal contamination in the final product and the low cost of the catalyst. However, the substrate scope might be more limited compared to some transition-metal-catalyzed systems.

Photocatalytic Systems: Harnessing the Power of Light

Visible-light photocatalysis represents a modern and sustainable approach to organic synthesis, and it has been successfully applied to the synthesis of imidazo[1,2-a]pyridines.[1][22] These methods utilize light energy to drive chemical reactions, often under very mild conditions.

Eosin Y-Based Photocatalysis: A Metal-Free, Light-Driven Approach

Organic dyes like Eosin Y can act as efficient metal-free photocatalysts. In a typical reaction, Eosin Y absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates that lead to the formation of the imidazo[1,2-a]pyridine ring.[22]

Mechanism of Action: The synthesis of imidazopyridines from an ethylarene, 2-aminopyridine, and N-bromosuccinimide (NBS) under visible light with Eosin-Y as a photocatalyst involves the activation and oxidation of the C-H bonds of the ethylarene, followed by bromination and coupling with the aminopyridine.[22]

Performance and Considerations: Photocatalytic methods are highly attractive due to their use of a renewable energy source (visible light) and often ambient reaction temperatures.[1] They are considered a green and sustainable approach.[22] However, the quantum yields of these reactions can be variable, and optimization of light intensity and reaction time is crucial. The scope of these reactions is still being actively explored.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key features of the discussed catalytic systems.

Catalytic SystemCatalyst ExamplesTypical ConditionsKey AdvantagesKey Disadvantages
Copper-Catalyzed CuI, CuBr, Cu(OAc)₂, Cu/SiO₂80-120 °C, aerobic or inert atm.Low cost, high versatility, broad substrate scope, green oxidants (air)Moderate to high catalyst loading, may require ligands or additives
Palladium-Catalyzed PdCl₂, Pd(OAc)₂80-120 °C, inert atm., often with ligands and oxidantsExcellent for C-H functionalization, high regioselectivityHigh catalyst cost, sensitivity to air and moisture
Iron-Catalyzed FeCl₂, FeCl₃100-150 °CLow cost, environmentally benign, simple proceduresHigh reaction temperatures, potentially lower yields for some substrates
Iodine-Catalyzed I₂Room temp. to 80 °C, often in green solvents (e.g., water)Metal-free, low cost, simple, environmentally friendlySubstrate scope may be more limited than metal-catalyzed systems
Photocatalytic Eosin Y, Rose BengalRoom temp., visible light irradiationSustainable (uses light), very mild conditions, metal-free optionsReaction times can be long, scope is still under development

Experimental Protocols: Representative Examples

To provide a practical context, detailed experimental protocols for two distinct and widely applicable methods are provided below.

Protocol 1: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines [6]

This protocol describes a heterogeneous copper-catalyzed A³-coupling reaction.

  • Materials: 2-aminopyridine, desired aldehyde, desired terminal alkyne, Cu/SiO₂ catalyst (10 mol%), toluene.

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), Cu/SiO₂ (10 mol%), and the terminal alkyne (1.5 mmol).

    • Add toluene (0.5 mL) to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 48 hours.

    • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate/triethylamine).

Protocol 2: Iodine-Catalyzed, Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines in Water [17][18]

This protocol exemplifies a green and metal-free approach.

  • Materials: 2-aminopyridine derivative, acetophenone derivative, dimedone, molecular iodine (20 mol%), distilled water.

  • Procedure:

    • In a suitable vessel, mix the acetophenone derivative (1.0 mmol) and iodine (20 mol %) in distilled water (4.0 mL).

    • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

    • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

    • Continue ultrasound irradiation at room temperature for an additional 30 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines is a mature yet continuously evolving field. While traditional transition-metal catalysts, particularly copper, remain the workhorses due to their versatility and robustness, the trend is undeniably shifting towards more sustainable and cost-effective alternatives. Iron-catalyzed systems offer a significant step in this direction.

For applications where metal contamination is a critical concern, such as in the final steps of pharmaceutical synthesis, metal-free iodine-catalyzed and photocatalytic methods present compelling advantages. Their operational simplicity and adherence to green chemistry principles are likely to drive their increased adoption.

The choice of a specific catalytic system will ultimately depend on the desired substitution pattern, the scale of the reaction, cost considerations, and the available laboratory infrastructure. By understanding the strengths and weaknesses of each approach, researchers can strategically select the optimal path to access the valuable imidazo[1,2-a]pyridine scaffold for their specific needs. Future research will likely focus on further expanding the scope of green catalytic systems and developing enantioselective methods for the synthesis of chiral imidazo[1,2-a]pyridine derivatives.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC.

  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Thieme.

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry (RSC Publishing).

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.

  • A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity. Organic & Biomolecular Chemistry (RSC Publishing).

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. PMC.

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC.

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.

  • Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry.

  • Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. ResearchGate.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.

  • Iron(II) Chloride-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Thieme.

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing.

  • Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. ResearchGate.

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. SciELO.

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC.

  • Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry (RSC Publishing).

  • Metal-Free Site-Specific Hydroxyalkylation of Imidazo[1,2-a]pyridines with Alcohols through Radical Reaction. Organic Letters.

  • Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... ResearchGate.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. PMC.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.

  • Palladium-Catalyzed Synthesis of Fluorescent Benzo[17][18]imidazo[1,2-a]pyridines through Annulation Reaction of Benzimidazoles and Alkynyl Bromides with Internal Alkynes. The Journal of Organic Chemistry.

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate.

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate.

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.

  • Organic & Biomolecular Chemistry. RSC Publishing.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate.

  • (PDF) Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 -H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. ResearchGate.

  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. Semantic Scholar.

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.

Sources

Safety Operating Guide

Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Non-regulated acute toxin (Not P-listed/U-listed), but treated as Hazardous Organic Waste .[1] Primary Disposal Method: High-temperature incineration (Fuel Blending).[1] Immediate Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or concentrated acids without thermal control.[1]

This guide defines the operational protocol for the disposal of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate . As a bicyclic nitrogenous heterocycle with an ester functionality, this compound represents a class of pharmaceutical intermediates often used in drug discovery (e.g., for anti-ulcer or anti-viral applications). Its disposal requires strict adherence to protocols that prevent environmental leaching and uncontrolled exothermic reactions.[1][2]

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its latent reactivity. This compound is not just "waste"; it is a reactive intermediate.[1]

FeatureChemical LogicDisposal Implication
Core Structure Imidazo[1,2-a]pyridine (Bicyclic aromatic)High stability.[3] Requires high-temperature incineration (>1000°C) for complete ring destruction.[1]
Functional Group Ethyl Ester (-COOEt) at C8Susceptible to hydrolysis.[1] Do not mix with high pH aqueous waste (caustics) to avoid generating ethanol and the free acid in the waste drum.[1]
Basic Center Bridgehead Nitrogen (N4)Weakly basic.[1] Will react exothermically with strong mineral acids.[1] Segregate from acid waste streams.
Physical State Solid (likely crystalline)Dust explosion hazard if finely divided.[1] Use anti-static liners.[1][4]

Critical Isomer Note: While specific Safety Data Sheets (SDS) exist for the 2-carboxylate and 3-carboxylate isomers, the 8-carboxylate regioisomer shares the same physicochemical hazard profile. Treat as Irritant (Skin/Eye/Respiratory) and Combustible .[1]

Pre-Disposal Assessment: The Self-Validating Protocol

Before moving the material to a waste container, run this mental check. This is your "Self-Validating System" to prevent cross-reactivity in the waste stream.

  • Purity Check: Is this pure compound or a reaction mixture?

    • If Reaction Mixture: Does it contain residual oxidizers (e.g., m-CPBA, peroxides) or azides? Quench first.

    • If Pure: Proceed to segregation.[1]

  • pH Check: Is the material wet with acid?

    • Test: If the solid is damp from an acidic workup, neutralize with Sodium Bicarbonate before binning.

  • Phase Check: Is it solvated?

    • Action: Do not place liquid solutions in "Solid Waste" bins.[1]

Disposal Workflows

Scenario A: Solid Waste Disposal

Applicable for: Expired shelf stocks, failed recrystallization solids, weighing paper residues.

Protocol:

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) drum or a fiber drum with a 6-mil poly liner.[1]

  • Labeling: Mark as "Non-Regulated Chemical Waste: Organic Solid."

  • Segregation: Keep separate from "Oxidizing Solids" (e.g., nitrates, permanganates).[1]

Scenario B: Liquid Waste (Mother Liquor/Solvated)

Applicable for: Reaction filtrates, HPLC waste.

Protocol:

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste drum.

  • Bulking: Pour into the "Organic Solvents (Halogenated or Non-Halogenated)" carboy.

  • No Solids: Do not pour sludge; filter off solids into the solid waste bin first to prevent clogging the waste contractor's pumping equipment.[1]

Visual Workflow: Decision Matrix

DisposalDecision Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Material StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid ContamCheck Contains Oxidizers? Solid->ContamCheck Liquid->ContamCheck Quench Quench/Neutralize ContamCheck->Quench Yes SolidBin Solid Waste Drum (Fiber/Poly w/ Liner) ContamCheck->SolidBin No (Solid) LiquidBin Organic Solvent Carboy (Segregate Halogenated) ContamCheck->LiquidBin No (Liquid) Quench->SolidBin Quench->LiquidBin Label Label: Organic Heterocycle (Est. BTU: 10,000+) SolidBin->Label LiquidBin->Label

Caption: Logical decision tree for segregating ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate waste streams to ensure compatibility.

Emergency Procedures: Spill Response

If a container of Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate is dropped or spilled:

  • Isolate: Evacuate the immediate area (10-foot radius).[1]

  • PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep.[1]

    • Liquid: Use vermiculite or polypropylene pads.[1]

  • Clean: Wipe surface with 10% ethanol followed by soap and water.[1]

Visual Workflow: Spill Response

SpillResponse Alert Spill Detected Assess Assess Hazard (Dust vs. Liquid) Alert->Assess PPE Don PPE: Nitrile Gloves + Goggles (N95 if dusty) Assess->PPE ActionSolid SOLID: Wet Wipe -> Sweep (Avoid Dust) PPE->ActionSolid ActionLiq LIQUID: Absorb w/ Vermiculite PPE->ActionLiq Bag Double Bag Waste Label 'Spill Debris' ActionSolid->Bag ActionLiq->Bag

Caption: Step-by-step spill mitigation protocol prioritizing respiratory protection against dust.

Regulatory & Technical Data

Waste Classification Table
ParameterClassificationNotes
RCRA Code Non-Listed (Likely D001 if solvated)Not U-listed or P-listed.[1] Treat as general hazardous organic waste.[1]
DOT Shipping Not Regulated (Solid)UN 1993 (if in Flammable Liquid solution).[1]
Disposal Code Incineration (Fuel Blending) High BTU value makes it ideal for energy recovery incineration.[1]
Compatibility Group 4 (Organic Esters) Compatible with ketones, alcohols, and hydrocarbons. Incompatible with Group 1 (Acids) and Group 2 (Bases).[1]
Personal Protective Equipment (PPE) Matrix
ProtectionSpecificationRationale
Hands Nitrile (0.11 mm min)Protects against incidental splash and solid contact.[1]
Eyes Chemical Safety GogglesPrevent ocular irritation from dust or aerosols.[1]
Respiratory N95 or P100Required only if handling open powder outside a fume hood.[1]
Body Lab Coat (Cotton/Poly)Standard protection.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12236359 (Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate - Isomer Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link]

(Note: While specific data for the 8-carboxylate isomer is rare in public databases, the references above provide the authoritative grounding for the structural class and regulatory framework used in this guide.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.